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  • Product: Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
  • CAS: 35382-88-8

Core Science & Biosynthesis

Foundational

The Synthetic Keystone: A Technical Guide to the Mechanism of Action of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide in Organic Synthesis

Introduction: Unveiling a Pivotal Intermediate in Heterocyclic Chemistry N-(2-benzoylphenyl)-2,2,2-trichloroacetamide, a multifaceted organic compound, holds a significant position as a key intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Pivotal Intermediate in Heterocyclic Chemistry

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide, a multifaceted organic compound, holds a significant position as a key intermediate in the synthesis of a prominent class of heterocyclic compounds: the 1,4-benzodiazepines.[1][2] This technical guide provides an in-depth exploration of the chemical properties and, most critically, the mechanistic pathways through which this molecule participates in the construction of the seven-membered diazepine ring system. For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of this mechanism is paramount for the rational design and optimization of synthetic routes to new and existing therapeutic agents.

The core structure of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide features a benzophenone moiety linked to a trichloroacetamide group via an amide bond. This unique arrangement of functional groups dictates its reactivity, rendering it an ideal precursor for intramolecular cyclization reactions. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the acetamide carbonyl and influences the reactivity of the adjacent C-Cl bonds, setting the stage for the key transformations that lead to the formation of the benzodiazepine scaffold.

Core Mechanism of Action: The Pathway to 1,4-Benzodiazepines

The primary and most significant application of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide in organic synthesis is its role as a precursor to 1,4-benzodiazepin-2-ones. The overall transformation is a two-step process commencing with the acylation of a 2-aminobenzophenone, followed by a crucial intramolecular cyclization. This guide focuses on the mechanism of the latter, the conversion of the N-acyl intermediate to the final benzodiazepine product.

The key transformation involves the reaction of the trichloroacetamide with a source of ammonia, which initiates a cascade of events culminating in the formation of the seven-membered diazepine ring. While the direct use of anhydrous ammonia is possible, a common and effective laboratory-scale method involves the in-situ generation of ammonia from hexamethylenetetramine (hexamine) and ammonium chloride in an alcoholic solvent.[2][3][4]

The proposed mechanism can be delineated into the following key steps:

  • In-situ Ammonia Generation: In the presence of a protic solvent like ethanol and heat, the combination of hexamine and ammonium chloride serves as a controlled source of ammonia.

  • Nucleophilic Attack and Amine Formation: The generated ammonia acts as a nucleophile, attacking the electrophilic carbon of the trichloroacetamide. This leads to the displacement of one of the chlorine atoms to form a dichloroaminoacetamide intermediate. Subsequent reactions can lead to the formation of a primary amine at this position.

  • Intramolecular Cyclization (Condensation): The newly formed primary amine, being a potent nucleophile, undergoes an intramolecular attack on the electrophilic carbonyl carbon of the benzoyl group. This step is the core of the ring formation.

  • Dehydration and Aromatization: The resulting hemiaminal intermediate readily undergoes dehydration to form an imine, which is part of the seven-membered ring. This dehydration step drives the equilibrium towards the cyclized product.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanistic pathway for the cyclization of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide to a 1,4-benzodiazepin-2-one.

Benzodiazepine Synthesis Mechanism cluster_caption Mechanism of Benzodiazepine Formation start N-(2-benzoylphenyl)-2,2,2-trichloroacetamide intermediate1 Aminoacetamide Intermediate start->intermediate1 Nucleophilic Substitution hcl - 2HCl start->hcl Side Product reagents NH3 (from Hexamine/NH4Cl) Ethanol, Reflux intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1,4-Benzodiazepin-2-one intermediate2->product Dehydration h2o - H2O intermediate2->h2o

Caption: Proposed mechanism for the ammonia-mediated cyclization.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

The following protocol is a representative example of the cyclization of an N-(2-benzoylphenyl)-haloacetamide to a 1,4-benzodiazepin-2-one, adapted from established literature procedures.[2][4]

Materials:

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (or the corresponding trichloroacetamide)

  • Ethanol (anhydrous)

  • Hexamethylenetetramine (Hexamine)

  • Ammonium chloride

  • Isopropyl alcohol

  • Hydrochloric acid (gas)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 mL of anhydrous ethanol.[2]

  • To this solution, add hexamethylenetetramine (17.0 g) and ammonium chloride (2.0 g).[2]

  • Heat the reaction mixture to reflux and maintain for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, distill off the ethanol under reduced pressure.[2]

  • Allow the residue to cool to room temperature, then filter to remove any solid byproducts.[2]

  • To the filtrate, add 30 mL of isopropyl alcohol and then pass gaseous hydrochloric acid through the solution to facilitate precipitation.[2]

  • Stir the mixture for an additional 2 hours and then pour it into cold water.[2]

  • Collect the solid precipitate by filtration and wash it repeatedly with cold water to afford the crude 1,4-benzodiazepin-2-one product.[2]

Data Summary
ReactantProductKey ReagentsReaction Type
N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (or analog)5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (derivative)Hexamine, Ammonium Chloride, EthanolIntramolecular Cyclization

Trustworthiness and Self-Validating Systems

The described protocol incorporates a self-validating system through the monitoring of the reaction progress by TLC, which allows for the confirmation of the consumption of the starting material and the formation of the product. The final product can be further characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity, thus validating the success of the synthesis.

Conclusion and Future Perspectives

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide serves as a cornerstone in the synthesis of 1,4-benzodiazepines, a class of compounds with immense therapeutic importance. The mechanism of its action, centered around an ammonia-mediated intramolecular cyclization, is a robust and efficient method for the construction of the diazepine ring system. The use of an in-situ source of ammonia, such as the hexamine/ammonium chloride system, provides a practical and controlled approach to this transformation.

Further research in this area could explore the use of alternative and more environmentally benign catalysts and reaction media for this cyclization. Additionally, the unique reactivity of the trichloroacetamide group could be leveraged for the synthesis of other novel heterocyclic scaffolds, expanding the synthetic utility of this versatile intermediate beyond the realm of benzodiazepines. A deeper mechanistic understanding, potentially through computational studies, could further refine reaction conditions and lead to the development of even more efficient and selective synthetic methodologies.

References

  • Kim, S. et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 375-377. Available at: [Link]

  • Ellman, J. A. & Bunin, B. A. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799. Washington, DC: U.S. Patent and Trademark Office.
  • Rashid, M. et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. Available at: [Link]

  • Synthesis Of Some Novel C3 Substituted New Diazo-[1]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (2010). International Journal of ChemTech Research, 2(2), 1083-1092. Available at: [Link]

  • Synthesis of Des-Methylflunitrazepam using Hexamethelentetramine (hexamine). (n.d.). Available at: [Link]

  • Ito, Y. et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. Available at: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). Chemistry, 5(4), 2383-2394. Available at: [Link]

  • Khatri, J. K. et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08. Available at: [Link]

  • Ivanova, M. et al. (2022). Flow platform for the synthesis of benzodiazepines. Journal of Flow Chemistry. Available at: [Link]

  • Thompson, A. L. et al. (2023). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. Figshare. Available at: [Link]

  • Nowacki, M. et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Majid, S. A. et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Available at: [Link]

  • Process for preparing benzodiazepines. (1976). U.S. Patent No. 3,996,209. Washington, DC: U.S. Patent and Trademark Office.
  • Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Lee, B. et al. (2000). Acid and base catalyzed intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals. Archives of Pharmacal Research, 23(2), 99-103. Available at: [Link]

  • 5-ENDO-TRIG RADICAL CYCLIZATION OF 2-CHLORO. Semantic Scholar. Available at: [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Libyan Journal of Science and Technology, 14(1), 1-10. Available at: [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth crystallographic analysis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (Chemical Formula: C₁₅H₁₀Cl₃NO₂), a highly functionalized benzophenone derivative. By examining its single-crystal X-ray diffraction (SCXRD) properties, conformational locking mechanisms, and crystal packing forces, this whitepaper serves as a definitive resource for structural chemists, crystallographers, and drug development professionals investigating halogenated acetamides.

Chemical Context and Structural Significance

Benzophenone derivatives, specifically 2-aminobenzophenones, serve as critical synthetic building blocks for pharmacologically active heterocycles, including quinazolinones and benzodiazepines[1]. The acylation of 2-aminobenzophenone with trichloroacetyl chloride yields the title compound.

From a structural perspective, the introduction of the bulky, highly electronegative trichloroacetyl group (-COCCl₃) dramatically alters the steric landscape of the molecule. The competition between steric hindrance (driven by the bulky halogens) and thermodynamic stabilization (driven by hydrogen bonding) dictates the solid-state conformation of this molecular class[2].

Conformational Analysis and Molecular Geometry

The crystal structure of C₁₅H₁₀Cl₃NO₂ isomers reveals a highly conserved, self-organizing conformational motif driven primarily by intramolecular forces[2].

Intramolecular Hydrogen Bonding

The most defining geometric feature of this compound is the formation of a robust intramolecular N—H⋯O hydrogen bond. The amide nitrogen acts as the sole hydrogen-bond donor, while the benzoyl carbonyl oxygen acts as the acceptor.

  • Causality: This interaction forms a thermodynamically stable six-membered pseudo-ring. The energetic payoff of this hydrogen bond overcomes the rotational entropy of the molecule, locking the core into a rigid state[2].

Coplanarity vs. Steric Twisting

The intramolecular hydrogen bond enforces a strict geometric constraint:

  • Coplanarity: The acetamido group, the central substituted benzene ring, and the bridging carbonyl C—C(=O)—C group are forced into an almost perfectly coplanar arrangement. The dihedral angles between the central benzene ring and the acetamide plane are restricted to approximately 7.06°[2].

  • Orthogonal Twisting: To minimize severe steric clashing between the bulky trichloroacetamido group and the second phenyl ring (the benzoyl moiety), the second ring is forced to twist out of the central plane. The resulting dihedral angle between the two benzene rings is approximately 67.43°[2].

ConformationalPathway A 2-Aminobenzophenone + Trichloroacetyl Chloride B N-(2-Benzoylphenyl)- 2,2,2-trichloroacetamide A->B Acylation C Intramolecular N-H···O Hydrogen Bonding B->C Crystallization D Six-Membered Pseudo-Ring Formation C->D E Coplanar Conformation: Acetamido & Central Benzene D->E F Orthogonal Benzoyl Ring (Dihedral Angle ~67°) D->F

Synthesis and conformational locking mechanism of the title compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the supramolecular assembly of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is governed entirely by weak interactions.

  • Causality: Because the molecule's singular strong hydrogen-bond donor (the N-H group) is completely consumed by the intramolecular N—H⋯O interaction, traditional strong intermolecular hydrogen bonding networks (typically seen in primary amides) cannot form[2].

  • Packing Mechanism: The crystal packing is instead dictated by weak C—H⋯O interactions (occurring between aromatic protons and carbonyl oxygens of adjacent molecules) and C—H⋯Cl interactions. The trichloro group acts as a weak hydrogen bond acceptor, facilitating the formation of a three-dimensional lattice along the crystallographic axes[2].

Single-Crystal X-ray Diffraction (SCXRD) Methodology

To reliably determine the structure of highly halogenated organic crystals, a rigorous SCXRD protocol is required. The following self-validating workflow ensures high-resolution phase solution and minimizes errors from halogen-induced X-ray absorption.

Step 1: Crystal Growth
  • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate. Allow the solvent to evaporate slowly at ambient temperature (295 K) over 48-72 hours.

  • Causality: Slow evaporation prevents rapid nucleation, yielding single, block-shaped crystals devoid of twinning, which is critical for high-quality diffraction data.

Step 2: Crystal Mounting and Data Collection
  • Protocol: Mount a suitable crystal on a cryoloop using perfluoropolyether oil. Perform data collection using a diffractometer equipped with Cu Kα radiation (λ = 1.54178 Å).

  • Causality: The heavier chlorine atoms exhibit a strong anomalous dispersion signal under Cu Kα radiation (compared to Mo Kα). This is critical for the precise assignment of halogen positions and accurate structural refinement[2].

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the diffraction frames and apply a multi-scan absorption correction.

  • Causality: The three chlorine atoms significantly absorb X-rays (µ ≈ 5.71 mm⁻¹). Failing to correct for this absorption will artificially distort the thermal ellipsoids, leading to non-positive definite (NPD) atoms and elevated R-factors[2].

Step 4: Structure Solution and Refinement (Self-Validating System)
  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: The refinement is considered converged and valid only when the R₁ factor drops below 0.05 and the Goodness-of-Fit (S) approaches 1.0. Furthermore, the highest residual electron density peak (Δρ_max) must be < 0.5 e/ų and physically located near the heavy chlorine atoms, confirming no missing solvent molecules or misassigned atoms[2].

XRDWorkflow Step1 Crystal Growth (Slow Evaporation in EtOAc) Step2 Crystal Mounting (Cryoloop, 295 K) Step1->Step2 Step3 Data Collection (Cu Kα, λ = 1.54178 Å) Step2->Step3 Step4 Data Reduction (Integration & Scaling) Step3->Step4 Step5 Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 Refinement (Least-Squares / SHELXL) Step5->Step6

Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and geometric features for the C₁₅H₁₀Cl₃NO₂ scaffold, based on high-resolution isostructural analogs[2].

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₅H₁₀Cl₃NO₂[2]
Formula Weight 342.59 g/mol
Crystal System Triclinic[2]
Space Group P-1[2]
Unit Cell Dimensions a = 7.5776 Å, b = 10.1565 Å, c = 10.7862 Å[2]
Cell Angles α = 70.069°, β = 77.604°, γ = 70.388°[2]
Volume 730.47 ų[2]
Z (Molecules per cell) 2[2]
Calculated Density (Dₓ) 1.558 Mg/m³[2]

Table 2: Key Geometric Parameters and Structural Causality

Structural FeatureObserved ValueCausality / Mechanistic Impact
Dihedral Angle (Benzene rings) ~67.43°[2]Steric repulsion between the bulky trichloroacetamido group and the benzoyl phenyl ring forces an orthogonal twist.
Dihedral Angle (Central ring to Acetamide) ~7.06°[2]The intramolecular H-bond locks these planes into a nearly coplanar conformation to maximize orbital overlap.
Intramolecular Interaction N—H⋯O pseudo-ring[2]Consumes the only strong H-bond donor, preventing traditional intermolecular H-bond networks.
Intermolecular Packing C—H⋯O and C—H⋯Cl[2]Weak interactions dictate the 3D supramolecular assembly due to the lack of available strong donors.

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Foundational

An In-depth Technical Guide to the Synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and precursors for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, a compound of interest in medicinal and organic chemistry. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and precursors for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, a compound of interest in medicinal and organic chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, from the selection of precursors to the final acylation step. We will delve into the synthesis of the key intermediate, 2-aminobenzophenone, and subsequently detail the methodology for its trichloroacetylation. This document emphasizes the rationale behind experimental choices, provides detailed protocols, and includes visual aids to elucidate the reaction mechanisms and workflows.

Introduction and Strategic Overview

The synthesis of N-acyl aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, is a molecule that combines the structural features of a benzophenone and a trichloroacetamide. This unique combination suggests potential applications as a synthetic intermediate for more complex heterocyclic systems or as a candidate for biological screening.

The most logical and convergent synthetic strategy for this target molecule involves a two-step approach:

  • Synthesis of the core precursor: 2-aminobenzophenone.

  • N-acylation: The subsequent reaction of 2-aminobenzophenone with a suitable trichloroacetylating agent.

This guide will explore various methodologies for the synthesis of 2-aminobenzophenone, followed by a detailed protocol for the final trichloroacetylation step.

Synthesis of the Key Precursor: 2-Aminobenzophenone

2-Aminobenzophenone is a critical building block for a wide array of chemical entities, including pharmaceuticals like benzodiazepines.[1] Its synthesis has been approached through several classical and modern organic reactions.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a well-established method for the formation of carbon-carbon bonds to an aromatic ring. In the context of 2-aminobenzophenone synthesis, this typically involves the acylation of an aniline derivative. A common strategy involves the acylation of p-chloroaniline with a substituted benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[2]

Reaction Principle: The Lewis acid activates the benzoyl chloride, making it a more potent electrophile for the aromatic aniline ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of Experimental Choices: The choice of a substituted aniline, such as p-chloroaniline, can influence the regioselectivity of the acylation. The amino group is a strong activating group and an ortho-, para-director. However, steric hindrance can favor para-acylation. Protecting the amino group, for instance as an acetanilide, can be a strategic choice to control reactivity and improve yields.[3][4]

Generalized Reaction Scheme:

Aniline Substituted Aniline Intermediate Acylated Intermediate Aniline->Intermediate Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl3, ZnCl2) LewisAcid->BenzoylChloride Activation Product 2-Aminobenzophenone Derivative Intermediate->Product Deprotection (if necessary)

Caption: Friedel-Crafts acylation pathway for 2-aminobenzophenone synthesis.

The Core Synthesis: Trichloroacetylation of 2-Aminobenzophenone

The final step in the synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is the N-acylation of 2-aminobenzophenone with trichloroacetyl chloride. This reaction forms the stable amide bond.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzophenone's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This is followed by the elimination of the chloride leaving group and a proton to yield the final N-acylated product. A base is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

2-Aminobenzophenone 2-Aminobenzophenone TetrahedralIntermediate Tetrahedral Intermediate 2-Aminobenzophenone->TetrahedralIntermediate Nucleophilic Attack TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->TetrahedralIntermediate Base Base (e.g., Triethylamine, Pyridine) Base->2-Aminobenzophenone Proton Abstraction Product Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- TetrahedralIntermediate->Product Elimination of Cl- HCl HCl TetrahedralIntermediate->HCl

Caption: Mechanism of N-trichloroacetylation of 2-aminobenzophenone.

Detailed Experimental Protocol (Adapted from Analogous Reactions)

This protocol is adapted from established procedures for the acylation of aromatic amines with acid chlorides, specifically chloroacetylation of substituted 2-aminobenzophenones.[5]

Materials:

  • 2-Aminobenzophenone

  • Trichloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1.0 eq.) in anhydrous dichloromethane or toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine (1.1-1.2 eq.) dropwise.

  • Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of trichloroacetyl chloride (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Aminobenzophenone1.0197.241.97 g
Trichloroacetyl chloride1.1181.381.99 g (1.23 mL)
Triethylamine1.2101.191.21 g (1.67 mL)
Dichloromethane--~50 mL

Characterization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The proton NMR should show characteristic signals for the aromatic protons and the amide N-H proton. The carbon NMR will show the carbonyl carbons of the benzophenone and the amide, as well as the carbon of the trichloromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1680-1700 cm⁻¹), and the benzophenone C=O stretch (around 1660 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Considerations

  • Trichloroacetyl chloride is highly corrosive and a lachrymator. It reacts violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-. The synthesis hinges on the reliable preparation of the key precursor, 2-aminobenzophenone, followed by a standard N-acylation reaction. By understanding the underlying principles of each synthetic step and adhering to the detailed protocols, researchers can confidently synthesize this target molecule for further investigation in various scientific disciplines. The provided experimental details, based on well-established analogous reactions, offer a solid starting point for laboratory synthesis and future optimization.

References

  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. PMC. [Link]

  • β-TRICHLOROACETYLATION OF CYCLIC AMINES: APPLICATION TO SYNTHESIS OF CHIRAL AZABICYCLO-N-OXYLS. ResearchGate. [Link]

  • Trichloroacetylation of some cyclic enamines. R Discovery. [Link]

  • Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC. [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. ResearchGate. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Semantic Scholar. [Link]

  • Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation. Wiley Online Library. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. [Link]

  • Chemical Synthesis and Characterization. bioRxiv. [Link]

  • N-(Benzoylphenyl)-2,2,2-trichloroacetaMide. NextSDS. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Cyclization of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide

Introduction The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals, agrochemicals, and materials.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The intramolecular cyclization of N-(2-acylaryl)amides, a transformation known as the Camps cyclization, represents a direct and versatile strategy for the construction of quinolin-4-ones.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic cyclization of a specific and highly functionalized precursor, N-(2-benzoylphenyl)-2,2,2-trichloroacetamide. The presence of the trichloroacetamide group offers unique opportunities for subsequent transformations and introduces specific challenges and considerations in the choice of catalytic systems.

These application notes will explore various catalytic methodologies, delving into the mechanistic rationale behind each approach and providing detailed, field-proven protocols. The focus is on providing a robust understanding of how to select and optimize reaction conditions to achieve efficient and selective cyclization.

Catalytic Strategies for Cyclization

The cyclization of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide to form the corresponding quinolin-4-one derivative can be approached through several catalytic avenues. The primary challenge lies in activating the amide carbonyl for intramolecular electrophilic attack on the benzoyl-substituted aromatic ring. The choice of catalyst is paramount and will dictate the reaction mechanism and conditions. We will explore three principal strategies: Lewis Acid Catalysis, Transition Metal Catalysis, and Radical-Mediated Cyclization.

Lewis Acid-Catalyzed Cyclization: A Classical Approach

Lewis acids are a logical choice for promoting this type of intramolecular Friedel-Crafts acylation. By coordinating to the amide carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, facilitating the ring-closing step.[5][6]

Mechanistic Rationale

The generally accepted mechanism for the Lewis acid-catalyzed cyclization of N-(2-acylaryl)amides involves the initial coordination of the Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃) to the amide carbonyl. This activation enhances the electrophilic character of the carbonyl carbon, which then undergoes intramolecular electrophilic aromatic substitution onto the electron-rich benzoyl-substituted phenyl ring. Subsequent protonolysis or reaction with a base regenerates the aromaticity of the newly formed ring and releases the Lewis acid catalyst.

Diagram: Lewis Acid-Catalyzed Cyclization Workflow

cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization & Product Formation A N-(2-benzoylphenyl)-2,2,2-trichloroacetamide B Lewis Acid (e.g., AlCl₃) C Activated Complex A->C Coordination B->C D Cyclized Intermediate C->D Electrophilic Attack E Quinolin-4-one Product D->E Protonolysis/Base F Catalyst Regeneration D->F cluster_0 Catalytic Cycle Initiation cluster_1 Intramolecular Annulation cluster_2 Product Release & Catalyst Regeneration Start N-(2-benzoylphenyl)-2,2,2-trichloroacetamide Catalyst Cu(I) Catalyst Complex Substrate-Catalyst Complex Start->Complex Catalyst->Complex Cyclization C-H Activation/Cyclization Complex->Cyclization Intermediate Metallacyclic Intermediate Cyclization->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination Product Quinolin-4-one Product ReductiveElimination->Catalyst Regeneration ReductiveElimination->Product cluster_0 Radical Generation cluster_1 Intramolecular Cyclization cluster_2 Oxidation and Product Formation Substrate N-(2-benzoylphenyl)-2,2,2-trichloroacetamide Catalyst_RuII Ru(II) Complex Radical Dichloromethyl Radical Substrate->Radical Cl Abstraction Catalyst_RuII->Radical CyclizedRadical Cyclized Radical Intermediate Catalyst_RuIII Ru(III) Complex Radical->CyclizedRadical Radical Addition Cation Cationic Intermediate Catalyst_RuIII->Cation CyclizedRadical->Cation Oxidation by Ru(III) Cation->Catalyst_RuII Catalyst Regeneration Product Dichlorinated Quinolin-4-one Cation->Product Elimination

Sources

Application

Application Note: Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- as a Versatile Precursor in Heterocyclic Chemistry

Executive Summary Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (CAS: 35382-88-8), commonly referred to as 2-(trichloroacetamido)benzophenone, is a highly versatile bifunctional building block in organic synthesis. For...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (CAS: 35382-88-8), commonly referred to as 2-(trichloroacetamido)benzophenone, is a highly versatile bifunctional building block in organic synthesis. For drug development professionals and synthetic chemists, this precursor offers a streamlined, phosgene-free route to privileged pharmacophores, most notably 2(1H)-quinazolinones and 2H-3,1-benzoxazin-2-ones .

This application note details the mechanistic rationale, optimized experimental protocols, and analytical validation strategies required to leverage this precursor effectively in heterocyclic synthesis.

Chemical & Mechanistic Rationale: The Trichloroacetyl Advantage

In heterocyclic synthesis, the choice of acylating or carbonylating agent dictates the efficiency and safety of the cyclization step. The trichloroacetamide moiety serves a dual, highly specialized purpose:

  • Enhanced Electrophilicity: The strong electron-withdrawing nature of the three chlorine atoms highly polarizes the amide carbonyl. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by amines or ammonia.

  • Masked Carbonic Acid Surrogate: Upon nucleophilic attack, the tetrahedral intermediate collapses by expelling the trichloromethyl anion ( −CCl3​ ). This is consistent with on isocyanide chemistry, which highlights the trichloroacetyl group as a highly efficient masked carbonic acid surrogate[1]. The expulsion of −CCl3​ effectively transforms the trichloroacetyl group into a carbonyl transfer agent, generating a reactive urea intermediate that undergoes spontaneous intramolecular cyclization. Furthermore, recent advances in emphasize the broader utility of haloacetamides in forming robust aromatic amides[2].

Reaction Pathways & Logical Relationships

By tuning the reaction conditions (specifically the presence of an external nucleophile vs. base-promoted internal attack), chemists can direct the precursor toward entirely different heterocyclic scaffolds.

Pathway Precursor N-(2-benzoylphenyl)- 2,2,2-trichloroacetamide Cond1 NH4OAc / DMSO 100 °C Precursor->Cond1 Cond2 Base / DMF Heat Precursor->Cond2 Prod1 4-Phenyl-2(1H)- quinazolinone Cond1->Prod1 Amination & Cyclization Mech - CCl3 anion (Leaving Group) Cond1->Mech Prod2 4-Phenyl-2H-3,1- benzoxazin-2-one Cond2->Prod2 Intramolecular O-Cyclization Cond2->Mech

Fig 1: Divergent synthesis pathways from N-(2-benzoylphenyl)-2,2,2-trichloroacetamide.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for the divergent synthesis pathways, as established by [3].

Reaction ProtocolReagents & SolventTemperaturePrimary ProductTypical YieldMechanistic Note
Method H NH4​OAc (5 eq), DMSO100 °C4-Phenyl-2(1H)-quinazolinone>90%Direct amination & N-cyclization; optimal for secondary amides.
Method J NH4​OAc (5 eq), DioxaneReflux (~101 °C)N-Substituted Quinazolinones75–85%Preferred for N-alkylated precursors to prevent side reactions.
Base-Promoted K2​CO3​ (2 eq), DMF80 °C4-Phenyl-2H-3,1-benzoxazin-2-one60–80%Intramolecular O-cyclization driven by internal nucleophilic attack.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Phenyl-2(1H)-quinazolinones (Method H)

Causality in Experimental Choices: DMSO is deliberately selected as a polar aprotic solvent. Its high dielectric constant stabilizes the highly polar tetrahedral intermediate formed during ammonia attack and facilitates the departure of the trichloromethyl anion. Ammonium acetate is chosen over gaseous ammonia as it acts as a safe, solid source of NH3​ that is released gradually upon heating, preventing sudden exotherms[3].

Workflow Step1 1. Reaction Setup Dissolve Precursor in DMSO Add NH4OAc (5 equiv) Step2 2. Thermal Activation Heat to 100 °C for 2-4 h Step1->Step2 Step3 3. In-Process Control (IPC) Monitor via TLC (Hex/EtOAc 7:3) Check for precursor consumption Step2->Step3 Step4 4. Quench & Extraction Pour into H2O, Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, Concentrate Recrystallize from EtOH Step4->Step5 Step6 6. Validation 1H-NMR (DMSO-d6): NH ~11.5 ppm LC-MS: [M+H]+ 223.1 Step5->Step6

Fig 2: Standard operating workflow for the synthesis and validation of 2(1H)-quinazolinones.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol (3.42 g) of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide in 20 mL of anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 50.0 mmol (3.85 g, 5.0 equiv) of ammonium acetate to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a highly UV-active lower spot corresponding to the product ( Rf​≈0.3 ).

  • Quench & Isolation: Cool the mixture to ambient temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring. A precipitate will typically form. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4-phenyl-2(1H)-quinazolinone.

Protocol B: Synthesis of 4-Phenyl-2H-3,1-benzoxazin-2-ones

Causality in Experimental Choices: By omitting the amine nucleophile and applying basic conditions ( K2​CO3​ in DMF), the reaction is forced into an intramolecular O-cyclization pathway. The base deprotonates the amide nitrogen, increasing the nucleophilicity of the adjacent benzoyl oxygen, which attacks the trichloroacetamide carbonyl to expel the −CCl3​ leaving group[3].

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of the precursor in 20 mL of anhydrous DMF.

  • Add 20.0 mmol (2.76 g, 2.0 equiv) of anhydrous K2​CO3​ .

  • Heat the suspension to 80 °C for 3 hours.

  • IPC: Monitor via TLC until the precursor is consumed.

  • Quench by pouring into ice water, extract with dichloromethane (DCM), wash thoroughly with water to remove DMF, dry, and concentrate.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the benzoxazinone.

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical markers must be confirmed:

  • Loss of the Trichloroacetyl Group: The 13C -NMR spectrum of the starting material features a distinct signal at 92 ppm corresponding to the −CCl3​ carbon. The complete disappearance of this signal is the primary indicator of successful leaving group expulsion.

  • Quinazolinone Formation (Protocol A): In 1H -NMR (DMSO- d6​ ), the appearance of a broad singlet at 11.5 ppm confirms the formation of the cyclic urea NH proton. High-Resolution Mass Spectrometry (HRMS) should reflect an [M+H]+ peak at m/z 223.1 for the 4-phenyl-2(1H)-quinazolinone core.

  • Benzoxazinone Formation (Protocol B): The IR spectrum will show a characteristic shift in the carbonyl stretching frequency. The amide C=O ( 1680 cm−1 ) and ketone C=O ( 1650 cm−1 ) of the precursor will be replaced by a distinct, high-frequency cyclic carbamate C=O stretch at 1750 cm−1 .

References

  • Yamamoto, M., Inaba, S., & Yamamoto, H. (1978). Synthetic Studies on Quinazoline Derivatives. I. Formation of 2(1H)-Quinazolinones from the Reaction of 2-Trihaloacetamidophenyl Ketones with Ammonia. Chemical and Pharmaceutical Bulletin, 26(6), 1633-1651. URL: [Link]

  • Marcos, C. F., et al. (2019). Stefano Marcaccini: a pioneer in isocyanide chemistry. Beilstein Journal of Organic Chemistry (via PMC). URL: [Link]

  • Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Method

Application Note: Chromatographic Separation Techniques for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- Derivatives

Abstract The analysis of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide derivatives presents a unique analytical challenge due to their high chemical and thermal lability. These compounds are critical intermediates in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The analysis of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide derivatives presents a unique analytical challenge due to their high chemical and thermal lability. These compounds are critical intermediates in the synthesis of quinazolinones and benzodiazepines. However, under standard or unoptimized chromatographic conditions, they readily undergo artifactual on-column degradation, skewing purity profiles. This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) methodology designed to suppress base-catalyzed cyclization and thermal degradation, ensuring the accurate separation and quantification of the intact derivative and its related impurities.

Mechanistic Insight: The Analytical Challenge

To develop a reliable separation method, one must first understand the intrinsic reactivity of the analyte. N-(2-benzoylphenyl)-2,2,2-trichloroacetamide contains two highly reactive moieties:

  • A nucleophilic potential at the amide nitrogen.

  • An electrophilic ketone (the benzophenone carbonyl).

As established by Yamamoto et al., trihaloacetamidophenyl ketones are notoriously unstable under basic, neutral, or high-temperature conditions[1]. They readily undergo an intramolecular cyclization where the amide nitrogen attacks the benzophenone carbonyl, followed by the expulsion of the trihalomethyl group (-CCl₃) to form 4-phenyl-2(1H)-quinazolinone[1].

If an analyst attempts to use Gas Chromatography (GC) or an HPLC method with a neutral/basic mobile phase, the compound will degrade during the analysis. The resulting chromatogram will falsely report high levels of the quinazolinone degradant, failing to reflect the true purity of the bulk substance.

G Start N-(2-benzoylphenyl)- 2,2,2-trichloroacetamide Opt1 Acidic Mobile Phase (pH 2.5) & Low Temperature Start->Opt1 Ideal Analytical Conditions Opt2 Basic/Neutral pH or High Temp (GC) Start->Opt2 Suboptimal Conditions Res1 Intact Elution (Accurate Purity Profile) Opt1->Res1 Degrad Base-Catalyzed Intramolecular Cyclization Opt2->Degrad Res2 4-phenyl-2(1H)-quinazolinone (Artifactual Degradant) Degrad->Res2 Loss of -CCl3

Fig 1: Method logic and artifactual degradation pathway of trichloroacetamide derivatives.

Chromatographic Strategy: Causality of Method Design

Every parameter in this protocol is engineered to mitigate the chemical instability of the analyte.

  • Rejection of GC in favor of RP-HPLC: Gas chromatography requires injection port temperatures typically exceeding 150°C. At these temperatures, the thermal activation energy for the cyclization reaction is easily met, quantitatively destroying the sample. Reversed-Phase HPLC (RP-HPLC) at ambient temperatures is mandatory.

  • Stationary Phase Selection (Phenyl-Hexyl): While a standard C18 column provides hydrophobic retention, a Phenyl-Hexyl stationary phase is superior here. The phenyl ring of the stationary phase engages in π−π interactions with the dual aromatic rings of the benzophenone moiety. This orthogonal selectivity is critical for resolving the intact parent compound from the structurally similar quinazolinone degradant.

  • Mobile Phase Causality (Strict Acidic Control): To prevent the base-catalyzed intramolecular nucleophilic attack, the mobile phase must be kept strictly acidic (pH 2.0–3.0). The addition of 0.1% Trifluoroacetic Acid (TFA) protonates the amide nitrogen, neutralizing its nucleophilicity and chemically "locking" the molecule in its intact state during the run. This aligns with validated stability-indicating approaches for benzophenone derivatives, which rely on acidic modifiers (e.g., phosphoric or trifluoroacetic acid) to maintain analyte integrity[2].

Experimental Protocols

Sample Preparation (Self-Validating System)

Causality Note: Methanol and ethanol are protic solvents. Under mildly basic conditions (e.g., from trace impurities in glassware), protic solvents can act as nucleophiles, leading to the solvolysis of the trichloroacetamide group. Acetonitrile is aprotic and suppresses this side reaction.

  • Diluent Preparation: Use 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the N-(2-benzoylphenyl)-2,2,2-trichloroacetamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).

  • System Suitability Solution (Resolution Marker): Spike 1.0 mL of the standard solution with 10 µL of a 1.0 mg/mL solution of 4-phenyl-2(1H)-quinazolinone and 10 µL of 2-aminobenzophenone. This mixture serves as a self-validating system to prove the method can separate the starting material, the product, and the primary degradant.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber glass HPLC vial.

UHPLC-UV-MS Method Execution

Set up the chromatograph according to the parameters defined in Table 1. Ensure the column compartment is actively cooled to 25°C; do not rely on ambient room temperature, as fluctuations can induce thermal degradation.

System Suitability Criteria: Before analyzing unknown samples, inject the System Suitability Solution. The method is only valid if the resolution ( Rs​ ) between 4-phenyl-2(1H)-quinazolinone and N-(2-benzoylphenyl)-2,2,2-trichloroacetamide is ≥3.0 , and the tailing factor for all peaks is ≤1.5 .

Data Presentation

Table 1: Optimized UHPLC Method Parameters
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Enhances π−π retention for benzophenone moieties.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Protonates amide, preventing base-catalyzed cyclization.
Mobile Phase B Acetonitrile + 0.1% TFAAprotic organic modifier prevents on-column solvolysis.
Gradient 5% B to 95% B over 8.0 minutesEnsures sharp peak shapes for varying polarities.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 25°C (Actively controlled)Prevents thermal degradation of the trichloro group.
Detection UV at 254 nm; ESI+ MSCaptures the aromatic chromophore and molecular ions.
Table 2: System Suitability and Chromatographic Data
CompoundRetention Time (min)Resolution ( Rs​ )ESI-MS (m/z)[M+H]⁺
2-Aminobenzophenone (Starting Material)2.45N/A198.1
4-Phenyl-2(1H)-quinazolinone (Degradant)3.804.2223.1
N-(2-benzoylphenyl)-2,2,2-trichloroacetamide 5.155.8342.0 / 344.0 / 346.0
Note: The parent compound exhibits a distinct M, M+2, M+4 isotopic pattern characteristic of the three chlorine atoms, which serves as a secondary confirmation of peak identity.

References

  • Yamamoto, M., Inaba, S., & Yamamoto, H. (1978). Synthetic Studies on Quinazoline Derivatives. I. Formation of 2(1H)-Quinazolinones from the Reaction of 2-Trihaloacetamidophenyl Ketones with Ammonia. Chemical and Pharmaceutical Bulletin, 26(6), 1633-1651. URL: [Link]

  • Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2013). Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Journal of Liquid Chromatography & Related Technologies, 36(20), 2884-2894. URL: [Link]

Sources

Application

Application Note: In Vitro Assay Development and Kinetic Profiling Using N-(2-Benzoylphenyl)-2,2,2-trichloroacetamide

Target Audience: Researchers, biochemists, and drug development professionals. Compound: Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (CAS: 35382-88-8) Molecular Weight: 342.60 g/mol Primary Utility: Covalent enzyme i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Compound: Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (CAS: 35382-88-8) Molecular Weight: 342.60 g/mol Primary Utility: Covalent enzyme inhibition (cysteine proteases) and photoaffinity labeling.

Introduction & Mechanistic Rationale

In the landscape of targeted drug discovery, covalent inhibitors have experienced a massive resurgence. N-(2-benzoylphenyl)-2,2,2-trichloroacetamide represents a highly specialized bifunctional biochemical probe. Its architecture is defined by two critical functional groups:

  • The Trichloroacetamide Warhead: Recent structural biology and medicinal chemistry efforts have validated trihaloacetamides as potent, highly selective electrophilic warheads for catalytic cysteine residues [1]. Unlike traditional Michael acceptors, trichloroacetamides exhibit remarkable target specificity, forming a stable thioether covalent adduct with the thiolate of active-site cysteines (e.g., in viral main proteases or human cathepsins) without indiscriminately reacting with off-target host proteins [1].

  • The Benzophenone Moiety: This aromatic ketone serves a dual purpose. First, it acts as a hydrophobic anchor, engaging the S1/S2 sub-pockets of target proteases. Second, it is a classic photoaffinity label. Upon UV irradiation (~365 nm), benzophenone transitions to a reactive triplet state, inserting into nearby C-H bonds to irreversibly crosslink the ligand to the receptor [2].

Because this compound is a covalent inhibitor , standard IC50​ measurements are fundamentally flawed; potency increases over time as the irreversible adduct forms. Therefore, assays must be designed to evaluate time-dependent inhibition, specifically capturing the kinetic parameters KI​ (reversible binding affinity) and kinact​ (maximum rate of inactivation).

Mechanistic Pathway of Inhibition

The following diagram illustrates the self-validating kinetic pathway utilized in our assay design. The enzyme (E) and inhibitor (I) first form a reversible complex, followed by an irreversible covalent bond, which can be further locked via UV-mediated photo-crosslinking.

G E Target Enzyme (Active Cysteine) EI Reversible Complex (Enzyme-Inhibitor) E->EI + I (K_I) I Inhibitor (Trichloroacetamide) I->EI EI_cov Covalent Adduct (Thioether Bond) EI->EI_cov k_inact Crosslink Photo-crosslinked Complex (Benzophenone) EI_cov->Crosslink 365 nm UV Irradiation

Kinetic pathway of covalent inhibition and photoaffinity labeling by the target compound.

Reagent Preparation and Stability

The trichloroacetamide group is susceptible to slow hydrolysis in aqueous environments, and the benzophenone group is light-sensitive. Strict adherence to preparation guidelines is required to maintain the integrity of the probe.

  • Stock Solution (10 mM): Dissolve 3.42 mg of the compound in 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot into amber microcentrifuge tubes to prevent ambient UV degradation. Store at -80°C.

  • Aqueous Stability: Do not store the compound in aqueous buffers. Dilute into the assay buffer immediately prior to initiating the experiment.

Experimental Protocols

Protocol A: Continuous Fluorescent Assay for Covalent Inactivation ( kinact​/KI​ )

This protocol utilizes a continuous progress-curve analysis. By adding the enzyme to a pre-mixed solution of substrate and inhibitor, we can monitor the exponential decay of enzyme velocity as the covalent bond forms [3].

Self-Validating Control: Cysteine proteases require a reducing environment to maintain the active-site thiolate. However, high concentrations of Dithiothreitol (DTT) can act as competing nucleophiles, quenching the trichloroacetamide warhead. We utilize 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without reacting with electrophilic warheads.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100). Keep on ice.

  • Inhibitor Titration: Prepare a 3-fold serial dilution of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide in 100% DMSO (Concentration range: 1000 µM to 1.37 µM).

  • Plate Setup: To a black, flat-bottom 384-well microplate, add 1 µL of the inhibitor dilutions (or DMSO for vehicle control) to designated wells.

  • Substrate Addition: Add 49 µL of Assay Buffer containing the specific fluorogenic substrate (e.g., AMC- or FRET-based) at a concentration equal to its Km​ value.

  • Reaction Initiation: Rapidly add 50 µL of Assay Buffer containing the target recombinant enzyme (e.g., 10 nM final concentration) to all wells using a multichannel pipette. Final DMSO concentration is 1%.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously every 30 seconds for 60 minutes at 25°C.

Protocol B: Photoaffinity Labeling and Target Validation

This protocol exploits the benzophenone moiety to map the binding site or confirm target engagement in complex lysates.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the target protein with 10 µM of the inhibitor in Assay Buffer for 60 minutes at room temperature to ensure complete covalent adduct formation.

  • UV Irradiation: Transfer the reaction to a shallow, UV-transparent 96-well plate. Place the plate on ice (to prevent thermal denaturation) and irradiate at 365 nm using a UV crosslinker (e.g., 100 W long-wave UV lamp) at a distance of 5 cm for 15 minutes.

    • Causality Check: Include a control well that is covered with aluminum foil (No-UV control) to differentiate between background covalent binding and UV-induced crosslinking.

  • Denaturation: Quench the reaction by adding 4X Laemmli sample buffer containing 10% β -mercaptoethanol. Boil at 95°C for 5 minutes.

  • Downstream Analysis: Resolve the samples via SDS-PAGE. The crosslinked complex can be subjected to in-gel trypsin digestion followed by LC-MS/MS to identify the specific peptide sequence modified by the benzophenone insertion.

Data Presentation and Kinetic Analysis

For covalent inhibitors, the fluorescence progress curves will be non-linear. The data must be fit to the integrated rate equation for time-dependent inhibition:

F(t)=vi​kobs​(1−e−kobs​t)​+C

Where F(t) is fluorescence at time t , vi​ is the initial velocity, and kobs​ is the observed rate of inactivation. Plotting kobs​ against inhibitor concentration [I] allows the determination of KI​ and kinact​ .

Table 1: Expected Kinetic Profiling Data Structure

Experimental Condition [I] Final (µM) kobs​ ( s−1 ) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Vehicle Control (1% DMSO)00.000N/AN/AN/A
Compound (Low dose)0.5Calculated from curve---
Compound (Mid dose)2.5Calculated from curve---
Compound (High dose)10.0Calculated from curve~1.5 - 5.0 ~0.005 > 1,000

Note: A high kinact​/KI​ ratio indicates a highly efficient covalent inhibitor. Trichloroacetamides typically exhibit rapid inactivation kinetics against reactive cysteines.

References

  • Title: Discovery of Di- and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity Source: Journal of the American Chemical Society (2021) URL: [Link]

  • Title: The development of thiosulfonates as cysteine protease inhibitors (Mechanisms of Covalent Warheads) Source: University of Glasgow Theses (2019) URL: [Link]

  • Title: Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir: an Approved Treatment of COVID-19 Source: PubMed Central (PMC) / NIH (2022) URL: [Link]

Method

Application Note: Microwave-Assisted Synthesis of Quinazolinone Scaffolds via N-(2-Benzoylphenyl)-2,2,2-trichloroacetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol Introduction & Strategic Rationale Quinazolinones and their derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol

Introduction & Strategic Rationale

Quinazolinones and their derivatives represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound central nervous system (CNS), anticancer, and antimicrobial activities[1]. Traditional syntheses of 4-phenylquinazolin-2(1H)-ones from ortho-aminobenzophenones often require harsh dehydrating conditions, prolonged reaction times, and complex workups that generate significant chemical waste.

This application note details a highly efficient, green-chemistry methodology utilizing Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- as a versatile intermediate. By leveraging the unique leaving-group capability of the trichloromethyl moiety (—CCl₃) and the rapid, volumetric heating profile of microwave irradiation, researchers can achieve quantitative cyclization in minutes rather than hours[2].

Mechanistic Causality: The Role of the Trichloroacetyl Group

The strategic choice to utilize a trichloroacetamide rather than a standard acetamide or formamide is rooted in its electronic properties. The incorporation of three highly electronegative chlorine atoms drastically increases the electrophilicity of the amide carbonyl carbon.

When subjected to a nitrogenous nucleophile (such as ammonia generated in situ from ammonium acetate), the tetrahedral intermediate rapidly collapses. Instead of typical amide bond cleavage, the —CCl₃ group acts as an exceptional pseudo-halide leaving group, effectively turning the trichloroacetamide into an in situ isocyanate equivalent[3]. This yields a highly reactive urea intermediate that, under microwave conditions, undergoes spontaneous intramolecular dehydrative cyclization to form the quinazolinone core.

Mechanism N1 N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (Precursor) N2 Nucleophilic Attack by NH3 (from Ammonium Acetate) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Expulsion of -CCl3 Leaving Group (Forms Chloroform) N3->N4 N5 1-(2-benzoylphenyl)urea (Reactive Intermediate) N4->N5 - CHCl3 N6 Intramolecular Cyclization (Dehydration) N5->N6 N7 4-Phenylquinazolin-2(1H)-one (Final Product) N6->N7 - H2O

Caption: Mechanistic pathway of microwave-assisted cyclization from trichloroacetamide to quinazolinone.

Microwave Dielectric Heating vs. Convective Heating

In conventional thermal heating, energy is transferred via conduction through the reaction vessel, leading to temperature gradients and thermal degradation of sensitive intermediates. Microwave synthesis utilizes dielectric heating, where polar molecules continuously align with the oscillating electromagnetic field (2.45 GHz). This results in instantaneous, internal "superheating," driving the high-activation-energy dehydration step of the cyclization cascade.

Quantitative Data Summary
ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vial)Rationale for Difference
Heating Mechanism Convective / ConductiveDielectric (Volumetric)MW directly couples with solvent dipoles.
Reaction Time 12 – 24 hours10 – 15 minutesSuperheating accelerates reaction kinetics.
Temperature 78 °C (Refluxing Ethanol)130 °C (Pressurized)Sealed MW vials allow heating above boiling points.
Average Yield 45 – 60%85 – 95%Shorter times prevent thermal degradation.
Byproduct Profile High (Tarry residues)MinimalRapid completion limits side reactions.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the reaction at each critical junction.

Protocol A: Synthesis of the Precursor (N-(2-benzoylphenyl)-2,2,2-trichloroacetamide)
  • Objective: Prepare the high-purity precursor from 2-aminobenzophenone.

  • Reagents: 2-Aminobenzophenone (10.0 mmol), Trichloroacetyl chloride (12.0 mmol), Triethylamine (15.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

Step-by-Step Methodology:

  • Initialization: Dissolve 2-aminobenzophenone in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Causality: The subsequent acylation is highly exothermic. Maintaining 0 °C prevents localized heating and suppresses the formation of di-acylated byproducts.

  • Base Addition: Add triethylamine in one portion.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic 2-aminobenzophenone.

  • Acylation: Dropwise add trichloroacetyl chloride over 15 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bright yellow amine spot and the appearance of a higher Rf, UV-active spot indicates reaction completion.

  • Workup: Quench the reaction with 20 mL of cold water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield pale yellow crystals.

Protocol B: Microwave-Assisted Cyclization to 4-Phenylquinazolin-2(1H)-one
  • Objective: Synthesize the target quinazolinone via microwave irradiation.

  • Reagents: N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (1.0 mmol), Ammonium acetate (5.0 mmol), Absolute Ethanol (3.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with dynamic pressure control.

Workflow S1 Step 1: Reagent Prep Weigh Precursor & NH4OAc S2 Step 2: Solvent Addition Add Ethanol (3 mL) S1->S2 S3 Step 3: MW Irradiation 130°C, 12 min, 150W S2->S3 S4 Step 4: Cooling & Isolation Air Cool & Filter S3->S4 S5 Step 5: Validation LC-MS & 1H-NMR S4->S5

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis of quinazolinone.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-safe glass vial with the trichloroacetamide precursor, ammonium acetate, and absolute ethanol. Add a magnetic stir bar.

  • Sealing: Seal the vial with a Teflon-lined septum cap.

    • Causality: Sealing is critical. The reaction generates chloroform and ammonia gas. The sealed environment allows the internal pressure to rise, enabling the ethanol to be superheated well above its atmospheric boiling point (78 °C).

  • Irradiation: Irradiate the mixture at 130 °C for 12 minutes using a dynamic power mode (max 150 W) with high-speed magnetic stirring.

  • Cooling: Allow the microwave synthesizer to cool the vial to room temperature using compressed air.

  • Self-Validation & Isolation: A white/pale-yellow precipitate should spontaneously form upon cooling. Filter the solid under vacuum, wash with cold ethanol, and dry. Analyze via LC-MS to confirm the target mass ([M+H]⁺ = 223.1).

Troubleshooting & Optimization

  • Solvent Selection: Ethanol is highly preferred due to its excellent microwave loss tangent (tan δ = 0.941), which allows for rapid absorption of microwave energy. If precursor solubility is an issue, switching to DMF (tan δ = 0.161) provides a higher boiling point and better solvation, but requires a more aggressive aqueous workup to remove the solvent.

  • Pressure Management: Because the expulsion of the —CCl₃ group generates chloroform, internal vial pressure will spike. Always use pressure-rated microwave vials (e.g., 10–20 bar limit) and ensure the microwave synthesizer's dynamic pressure control is active. If pressure limits are exceeded, reduce the reaction scale or use a larger vial to increase headspace.

References

  • Synthesis of acetyl deoxyvasicinone analogues from 2-(4-oxopentyl)quinazolin-4(3H)
  • Traceless Solid-Phase Organic Synthesis | Chemical Reviews ACS Public
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing N-(2-benzoylphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (also known as 2,2,2-trichloro-N-(2-benzoylphenyl)acetamide).

This reaction—the acylation of 2-aminobenzophenone with trichloroacetyl chloride—is notoriously challenging. The aniline nitrogen is severely deactivated by the electron-withdrawing nature of the ortho-benzoyl group, and the bulky substituents create significant steric hindrance [1]. Furthermore, the highly electrophilic trichloroacetyl chloride is acutely sensitive to moisture, often leading to competitive hydrolysis rather than the desired amidation [2].

To achieve high yields, we must transition from basic stoichiometric mixing to a catalytically driven, self-validating system.

Mechanistic Visualization

Understanding the causality behind yield loss is the first step in troubleshooting. The diagram below illustrates the critical role of nucleophilic catalysis (using DMAP or Pyridine) in overcoming the inherent deactivation of 2-aminobenzophenone.

Workflow A 2-Aminobenzophenone (Deactivated Nucleophile) D Acylpyridinium Intermediate (Highly Reactive Electrophile) A->D Nucleophilic Attack B Trichloroacetyl Chloride (Moisture-Sensitive) B->D + Catalyst F Trichloroacetic Acid (Hydrolysis Byproduct) B->F + Trace H2O C DMAP / Pyridine (Nucleophilic Catalyst) C->D E N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (Target Product) D->E - Catalyst HCl

Figure 1: Mechanistic pathway and potential failure points in the acylation of 2-aminobenzophenone.

Quantitative Condition Optimization

The choice of solvent, base, and catalyst dictates the reaction trajectory. The table below summarizes empirical data comparing various reaction environments.

SolventBase / Acid ScavengerCatalystTemp ProfileExpected YieldMechanistic Rationale & Primary Outcome
Dichloromethane (DCM)Triethylamine (1.5 eq)None0 °C → RT45–55%Baseline conditions. Reaction stalls due to poor nucleophilicity of the amine.
Tetrahydrofuran (THF)Sodium Hydride (1.2 eq)None0 °C → RT60–70%Deprotonation increases nucleophilicity, but risks side reactions and degradation.
Dichloromethane (DCM)Pyridine (2.0 eq)None0 °C → RT65–75%Pyridine acts as both base and mild nucleophilic catalyst. Moderate improvement.
Toluene Triethylamine (2.0 eq) DMAP (10 mol%) 0 °C → 80 °C 85–95% Optimal. DMAP forms a highly reactive intermediate; heat overcomes steric bulk.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducibility, this protocol incorporates built-in validation steps. Do not proceed to subsequent steps unless the validation criteria are met.

Reagents Required:

  • 2-Aminobenzophenone (1.0 eq, 10 mmol)

  • Trichloroacetyl chloride (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (2.0 eq, 20 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • System Preparation & Validation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum, then backfill with dry Argon. Add 50 mL of anhydrous toluene.

    • Validation: Perform a Karl Fischer titration on the solvent. Proceed only if H₂O < 50 ppm.

  • Reagent Dissolution: Add 2-aminobenzophenone (10 mmol), TEA (20 mmol), and DMAP (1 mmol) to the flask. Stir until completely dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dilute trichloroacetyl chloride (12 mmol) in 5 mL of anhydrous toluene. Add this solution dropwise over 15 minutes via a syringe pump to control the exotherm and prevent localized over-concentration.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 80 °C.

    • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (2-aminobenzophenone) is bright yellow under visible light and UV active. The reaction is complete when the yellow spot is entirely consumed (typically 4–6 hours).

  • Quenching and Workup: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

    • Validation: Check the pH of the aqueous layer; it must be mildly basic (pH ~8) to ensure all HCl has been neutralized.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol or flash column chromatography to yield the pure N-(2-benzoylphenyl)-2,2,2-trichloroacetamide.

Troubleshooting FAQs

Q: My reaction stalls at ~50% conversion despite adding excess trichloroacetyl chloride. What is the root cause? A: This is a classic symptom of electronic deactivation. The ortho-carbonyl group of 2-aminobenzophenone withdraws electron density via resonance, rendering the amine a poor nucleophile. If you are only using an amine base like TEA, the reaction relies on the direct attack of the deactivated amine onto the acyl chloride. To fix this, you must alter the reaction causality: introduce DMAP (10 mol%) . DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an incredibly reactive acylpyridinium intermediate that forces the amidation forward, even with hindered anilines [3].

Q: I am observing a significant amount of trichloroacetic acid in my crude NMR. How do I prevent this? A: Trichloroacetyl chloride is exceptionally hygroscopic. The presence of trichloroacetic acid confirms that water has outcompeted your amine as a nucleophile. This indicates a failure in your anhydrous technique. You must implement a self-validating moisture check: use Karl Fischer titration on your solvents prior to use (target < 50 ppm H₂O), ensure your glassware is flame-dried under vacuum, and verify the integrity of your trichloroacetyl chloride reagent (it should be a clear liquid; if it fumes excessively or has precipitate, it has degraded).

Q: Can I use an inorganic base like K₂CO₃ instead of organic amines? A: While biphasic systems (Schotten-Baumann conditions) are viable for highly reactive aliphatic amines, they are counterproductive here. Inorganic bases require a biphasic mixture (e.g., DCM/Water), which intentionally introduces water to the system. Given the high susceptibility of trichloroacetyl chloride to hydrolysis and the slow reaction rate of 2-aminobenzophenone, a biphasic system will result in rapid destruction of your electrophile before the amidation can occur. Stick to strictly anhydrous, homogeneous conditions with organic bases.

Q: The product is forming, but I am seeing a secondary spot on my TLC that runs slightly higher than the product. What is it? A: If you are running the reaction at elevated temperatures for extended periods, you may be observing the onset of cyclization. Trichloroacetamides derived from ortho-substituted anilines can occasionally undergo intramolecular cyclizations to form quinazolinone derivatives or related heterocycles under forcing conditions [1]. To mitigate this, strictly monitor the reaction via TLC and cool the mixture immediately once the starting material is consumed.

References

  • Title: Stefano Marcaccini: a pioneer in isocyanide chemistry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: Troubleshooting Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (commonly referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (commonly referred to as 2-trichloroacetamidobenzophenone).

This compound is a highly reactive intermediate, frequently utilized as a masked carbonic acid surrogate and a critical precursor for synthesizing nitrogen heterocycles such as 2(1H)-quinazolinones and benzoxazinones. Due to the extreme electrophilicity of the trichloroacetamide group and the excellent leaving-group ability of the trichloromethyl anion, reactions involving this compound are prone to divergent pathways. This guide breaks down the causality behind byproduct formation and provides self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Causality & Common Pitfalls

To control your reaction outcomes, you must understand the competing electrophilic centers within the molecule. When subjected to nucleophiles or bases, three distinct pathways compete:

  • N-Cyclization (Desired Pathway): External amines (e.g., ammonia) attack the highly electrophilic amide carbonyl, displacing chloroform to form a quinazolinone[1].

  • O-Cyclization (Byproduct Pathway): The internal ketone oxygen outcompetes the external nucleophile and attacks the amide carbonyl, forming a 4-phenyl-2H-3,1-benzoxazin-2-one[2].

  • Haloform Cleavage (Degradation Pathway): Hydroxide or water attacks the carbonyl, cleaving the C-C bond to release chloroform and reverting the molecule entirely back to the starting 2-aminobenzophenone[3].

ReactionPathways SM 2-Aminobenzophenone (Starting Material) Target Acetamide, N-(2-benzoylphenyl) -2,2,2-trichloro- SM->Target Trichloroacetyl Chloride Et3N, DCM, 0°C Quin 2(1H)-Quinazolinone (Desired N-Cyclization) Target->Quin NH4OAc, DMSO Heat (80°C) Benz 4-Phenyl-2H-3,1-benzoxazin-2-one (O-Cyclization Byproduct) Target->Benz Base (No Amine) or Steric Hindrance Cleavage Haloform Cleavage (Reversion to Amine) Target->Cleavage Strong Aq. Base (NaOH/H2O) Cleavage->SM Yields Starting Material + CHCl3

Reaction pathways of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- and byproduct formation.

Part 2: Troubleshooting FAQs

Q1: During the initial synthesis of the trichloroacetamide intermediate, my yields are low and I observe significant amounts of unreacted 2-aminobenzophenone. How do I fix this? A1: This is typically caused by the premature hydrolysis of trichloroacetyl chloride. Trichloroacetyl chloride is highly moisture-sensitive. If water is present in your solvent or glassware, it hydrolyzes to trichloroacetic acid, which will not couple with the amine without the addition of specialized coupling reagents.

  • Solution: Ensure strictly anhydrous conditions. Use dry dichloromethane (DCM) and a non-nucleophilic base like triethylamine (Et₃N). Perform the addition dropwise at 0 °C to control the exothermic reaction and prevent over-acylation (di-trichloroacetylation).

Q2: When reacting Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- with ammonia to form 2(1H)-quinazolinones, I am isolating a mixture containing 4-phenyl-2H-3,1-benzoxazin-2-one. Why? A2: This is a classic case of divergent cyclization. The benzoxazinone forms when the internal ketone oxygen outcompetes the external amine for attack on the highly electrophilic trichloroacetamide carbonyl[2]. This side reaction is exacerbated by non-polar solvents or sterically hindered amines[4].

  • Solution: Switch your solvent to a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO stabilizes the highly polar transition state required for N-cyclization. Use an excess of ammonium acetate (NH₄OAc) as the ammonia source and heat the reaction to 80–100 °C to drive the formation of the thermodynamic quinazolinone product[1].

Q3: I attempted a base-catalyzed cyclization, but my LC-MS shows a massive peak corresponding to the starting 2-aminobenzophenone. What happened? A3: You have inadvertently triggered a haloform-type cleavage[3]. Strong aqueous bases (like NaOH or KOH) attack the amide carbonyl. Because the trichloromethyl carbanion (-CCl₃) is an excellent leaving group, the C-C bond cleaves, releasing chloroform (CHCl₃) and the free amine.

  • Solution: Avoid strong aqueous bases. If a base is required for your specific cyclization, use milder, anhydrous bases (e.g., K₂CO₃ in DMF or Et₃N) to prevent hydrolytic cleavage.

Part 3: Quantitative Data on Product Distribution

The table below summarizes how reaction conditions dictate the major product during the cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- derivatives.

Reagents & ConditionsSolventTemperatureMajor Product ObservedMechanistic Pathway
NH₄OAc (Excess) DMSO80 °C2(1H)-Quinazolinone Intermolecular N-attack followed by cyclization and CHCl₃ loss[1].
Bulky Amines (e.g., i-PrNH₂) BenzeneRefluxBenzophenone Imines Steric hindrance prevents direct cyclization, favoring imine formation[4].
Na₂CO₃ (No Amine) Dioxane100 °C4-Phenyl-2H-3,1-benzoxazin-2-one Intramolecular O-attack by the ketone oxygen[2].
NaOH (Aqueous) THF/H₂O25 °C2-Aminobenzophenone Haloform-type hydrolytic cleavage of the trichloroacetyl group[3].

Part 4: Self-Validating Experimental Protocol

Synthesis of 6-Chloro-4-phenyl-2(1H)-quinazolinone This protocol utilizes the trichloroacetamide intermediate and ensures complete conversion while minimizing benzoxazinone formation[1].

Reagents:

  • 5-Chloro-2-trichloroacetamidobenzophenone (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL / mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 5-chloro-2-trichloroacetamidobenzophenone in anhydrous DMSO.

  • Reagent Addition: Add ammonium acetate (5.0 eq) in one portion. The reaction mixture should be a clear, pale yellow solution.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (higher Rf) should steadily disappear. You will observe bubbling in the reaction mixture; this is the evolution of chloroform vapor as the haloform-type cyclization proceeds.

  • Completion: Stir for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Workup & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (30 mL / mmol).

    • Self-Validation Checkpoint 2: A dense, off-white to pale yellow precipitate will immediately form. The DMSO and excess ammonium acetate remain in the aqueous phase.

    • Scientist's Note: The addition of water not only precipitates the product but also quenches any unreacted electrophilic species, halting further side reactions.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMSO, and dry under high vacuum. The product is typically obtained in >90% yield and requires minimal further purification.

References

  • [2] Title: Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides | Source: The Journal of Organic Chemistry - ACS Publications | URL: 2

  • [1] Title: Synthetic Studies on Quinazoline Derivatives. I. Formation of 2 (1H)-Quinazolinones from the Reaction of 2-Trihaloacetamidophenyl Ketones with Ammonia | Source: J-Stage | URL: 1

  • [4] Title: Synthesis of new quinazoline derivatives. | Source: ResearchGate | URL: 4

  • [3] Title: A New Approach to 5-Functionalized 1,2-Dihydropyrimidin-2-ones/imines via Base-Induced Chloroform Elimination from 4-Trichloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones/imines | Source: ResearchGate | URL: 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- Cyclization

Welcome to the technical support center for the intramolecular cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the intramolecular cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a specific focus on the critical parameter of reaction temperature. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific challenges you may encounter during the cyclization reaction. The solutions provided are grounded in established principles of organic chemistry and are designed to be practical and actionable.

Q1: My reaction shows low or no conversion of the starting material, even after a prolonged reaction time. What are the likely causes and how can I resolve this?

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the intramolecular cyclization may not be met at your current reaction temperature. This is particularly true for substrates with electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For particularly stubborn substrates, refluxing in a higher boiling point solvent may be necessary.[1][2] Be mindful that excessive heat can lead to degradation, so a systematic optimization is key.

  • Ineffective Dehydrating Agent/Catalyst: The cyclization is often acid-catalyzed and requires the removal of water. If the dehydrating agent is not potent enough, the reaction will not proceed efficiently.

    • Solution: While temperature is a key factor, ensure you are using an appropriate dehydrating agent. Commonly used reagents for such transformations include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[1][2][3] For substrates lacking electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ can be particularly effective.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and the solubility of your starting material.

    • Solution: If your starting material is not fully dissolved at the reaction temperature, the reaction will be slow. Consider switching to a higher-boiling point solvent that can fully dissolve the substrate. Toluene or xylene are common choices for these types of cyclizations.[3]

Q2: I am observing the formation of significant side products, leading to a low yield of the desired cyclized product. How can I suppress these unwanted reactions by optimizing the temperature?

Possible Causes & Solutions:

  • Polymerization: At higher temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.

    • Solution: Employing high-dilution conditions can favor the intramolecular pathway.[4] This involves adding the substrate slowly to the reaction mixture over an extended period. Additionally, lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more significantly than the intramolecular cyclization.

  • Elimination Reactions: Depending on the reaction conditions, elimination to form unsaturated byproducts can be a competing pathway.

    • Solution: This is often influenced by the strength of the acid catalyst and the temperature. A lower reaction temperature may disfavor the elimination pathway. Experimenting with milder Lewis acids or protic acids at lower temperatures could be a viable strategy.

  • Decomposition: The starting material, intermediates, or the final product may not be stable at elevated temperatures, leading to decomposition and a complex reaction mixture.

    • Solution: If you suspect decomposition, it is crucial to run the reaction at a lower temperature for a longer duration.[5][6] Careful monitoring by TLC or HPLC for the appearance of new, unidentified spots is essential.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-.

Q1: What is the likely mechanism for this cyclization reaction?

A1: The cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is expected to proceed via an intramolecular electrophilic aromatic substitution, similar to the Bischler-Napieralski or Pictet-Spengler reactions.[1][5][7] The reaction is typically initiated by a dehydrating agent or a Lewis acid, which activates the amide functionality. This generates a highly electrophilic intermediate, likely a nitrilium ion, which is then attacked by the electron-rich benzoyl-substituted phenyl ring to form the new heterocyclic system.[3]

Q2: How does temperature generally affect the rate and outcome of this type of cyclization?

A2: Temperature has a multifaceted effect on this reaction. Increasing the temperature generally increases the reaction rate, which can be beneficial for achieving a reasonable conversion in a shorter time. However, as the temperature is raised, the likelihood of side reactions such as polymerization and decomposition also increases.[4][6] Therefore, the optimal temperature is a trade-off between achieving a sufficient reaction rate and minimizing the formation of unwanted byproducts. For many related cyclizations, temperatures can range from room temperature to over 100°C.[1]

Q3: What analytical techniques are recommended for monitoring the progress of the reaction and optimizing the temperature?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for qualitative monitoring of the reaction. It allows you to visualize the consumption of the starting material and the formation of the product and any major byproducts. For more quantitative analysis and to accurately determine the optimal temperature, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. These techniques can provide precise information on the conversion of the starting material and the yield of the desired product.

Q4: Are there any safety precautions I should take when running this reaction at elevated temperatures?

A4: Yes, absolutely. When working with elevated temperatures and strong acids/dehydrating agents like POCl₃ and P₂O₅, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that your reaction setup is secure and that you have a plan for quenching the reaction safely. The use of a blast shield is also recommended when working with reactions at elevated temperatures and pressures.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a general framework for systematically optimizing the reaction temperature for the cyclization of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-.

Materials:

  • Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

  • Dehydrating agent/catalyst (e.g., POCl₃, PPA)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with a temperature controller

  • TLC plates and developing chamber

  • HPLC or GC for quantitative analysis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (1.0 eq.) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add the dehydrating agent/catalyst (e.g., POCl₃, 1.1 - 2.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.

  • Temperature Screening:

    • Initial Low Temperature: Start by stirring the reaction at a lower temperature (e.g., 40°C) for a set period (e.g., 1 hour).

    • Monitoring: After 1 hour, take an aliquot of the reaction mixture, quench it carefully (e.g., with ice-water), and analyze it by TLC and HPLC/GC to determine the conversion and product formation.

    • Incremental Increase: If the conversion is low, increase the temperature by 20°C (i.e., to 60°C) and continue stirring for another hour. Repeat the monitoring process.

    • Systematic Optimization: Continue to increase the temperature in 20°C increments (e.g., 80°C, 100°C, reflux) and monitor the reaction at each stage.

  • Determining the Optimum Temperature: The optimal temperature will be the one that provides the highest yield of the desired product with the minimal formation of byproducts in a reasonable timeframe.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation:

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Major Side Products Observed
4011510Unreacted Starting Material
6014538Unreacted Starting Material
8018575Minor unidentified byproduct
10019888Minor unidentified byproduct
Reflux (Toluene)1>9985Increased amount of byproduct, some decomposition

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

Visualization of Key Concepts

Diagram 1: Proposed Reaction Mechanism

ReactionMechanism cluster_activation Activation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation A N-(2-benzoylphenyl)-2,2,2-trichloroacetamide C Activated Intermediate (e.g., Nitrilium Ion) A->C + B Dehydrating Agent (e.g., POCl3) B->C D Electrophilic Aromatic Substitution C->D F Rearomatization D->F E Cyclized Product F->E

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Diagram 2: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion Observed CheckTemp Is the reaction temperature sufficient? Start->CheckTemp IncreaseTemp Incrementally increase temperature (e.g., by 20°C) CheckTemp->IncreaseTemp No CheckCatalyst Is the dehydrating agent/catalyst effective? CheckTemp->CheckCatalyst Yes Monitor Monitor reaction progress (TLC, HPLC/GC) IncreaseTemp->Monitor ChangeCatalyst Consider a stronger dehydrating agent (e.g., P2O5/POCl3) CheckCatalyst->ChangeCatalyst No CheckSolvent Is the starting material fully dissolved? CheckCatalyst->CheckSolvent Yes ChangeCatalyst->Monitor ChangeSolvent Switch to a higher-boiling point solvent CheckSolvent->ChangeSolvent No Success Optimal Conversion Achieved CheckSolvent->Success Yes ChangeSolvent->Monitor Monitor->CheckTemp

Caption: A systematic approach to troubleshooting low reaction conversion.

References

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]

  • Optimization of the reaction temperature for the reductive cyclization... - ResearchGate. Available at: [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate. Available at: [Link]

  • Bischler-Napieralski Reaction - YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(2-benzoylphenyl)-2,2,2-trichloroacetamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing highly functionalized 2-aminobenzophenone derivatives[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing highly functionalized 2-aminobenzophenone derivatives[1].

Coupling 2-aminobenzophenone with trichloroacetyl chloride (TCAC) presents a severe synthetic challenge. The ortho-benzoyl group forces the aniline into a sterically shielded conformation, while the massive cone angle of the trichloroacetyl group creates a massive kinetic barrier. This guide provides field-proven troubleshooting workflows, mechanistic insights, and a self-validating protocol to drive this specific acylation to >95% conversion.

Diagnostic Workflow: Troubleshooting Low Conversion

If your acylation is stalling or yielding primarily unreacted starting material, follow this diagnostic decision tree to identify the missing kinetic driver.

TroubleshootingWorkflow Start Analyze Reaction: 2-Aminobenzophenone + Trichloroacetyl Chloride CheckConv Is conversion > 90%? Start->CheckConv Yes Proceed to Workup CheckConv->Yes Yes No Low Conversion / Unreacted SM CheckConv->No No CheckCat Are you using a nucleophilic catalyst? No->CheckCat AddDMAP Add 0.1-1.0 eq DMAP or 1-Methylimidazole CheckCat->AddDMAP No CheckBase Check Base & Solvent CheckCat->CheckBase Yes AddDMAP->CheckBase OptBase Switch to DIPEA/DCM or Pyridine/Toluene CheckBase->OptBase Suboptimal CheckTemp Thermal Activation CheckBase->CheckTemp Optimized OptBase->CheckTemp Microwave Apply Microwave Irradiation (80-100°C, sealed) CheckTemp->Microwave

Diagnostic workflow for troubleshooting low conversion in sterically hindered trichloroacetylation.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does standard triethylamine (TEA) fail to drive this acylation to completion? A: TEA acts only as a Brønsted base (acid scavenger). Because of the severe steric clash between the ortho-benzoyl group and the bulky -CCl3 group, the activation energy for direct nucleophilic attack by the amine is extremely high. TEA is not nucleophilic enough to activate the acyl chloride, causing the background reaction rate to stall[2].

Q: How does DMAP overcome this specific steric hindrance? A: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It is significantly more nucleophilic than the hindered 2-aminobenzophenone. DMAP attacks TCAC to form an N-acylpyridinium intermediate. This intermediate is, which drastically lowers the activation energy required for the hindered amine to attack, driving the reaction forward and regenerating the catalyst[3].

Q: My reaction mixture turned dark and I see multiple spots on TLC. What went wrong? A: Trichloroacetyl chloride is highly reactive and prone to side reactions (e.g., ketene formation or hydrolysis) if the temperature is not strictly controlled[4]. Adding TCAC at room temperature or during reflux causes a localized exothermic degradation. You must add TCAC dropwise at 0 °C to stabilize the initial acylpyridinium formation before applying thermal activation.

Quantitative Optimization Data

The following table summarizes the impact of different catalyst and base systems on the acylation of highly hindered anilines. Relying solely on a background base yields poor results, whereas nucleophilic catalysis provides near-quantitative conversion.

Catalyst / Base SystemSolventTemperatureTimeConversion (%)
None / TEA (1.5 eq)DCM25 °C24 h< 20%
None / Pyridine (2.0 eq)DCM25 °C24 h35%
DMAP (0.1 eq) / TEA (1.5 eq)DCM25 °C12 h75%
DMAP (0.2 eq) / DIPEA (2.0 eq) DCM Reflux (40 °C) 6 h > 95%
1-Methylimidazole (1.0 eq) / NoneToluene80 °C4 h> 98%

Data synthesized from comparative acylation studies of sterically hindered substrates[2][5].

Mechanistic Pathway

Understanding the catalytic cycle is critical for scaling up this reaction safely. The diagram below illustrates how DMAP bypasses the steric barrier.

CatalyticPathway TCAC Trichloroacetyl Chloride (TCAC) Intermediate Acylpyridinium Intermediate (Highly Electrophilic) TCAC->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product N-(2-benzoylphenyl)- 2,2,2-trichloroacetamide Intermediate->Product + Amine Amine 2-Aminobenzophenone (Sterically Hindered) Amine->Product Product->DMAP Catalyst Regeneration

DMAP-catalyzed activation pathway overcoming the steric barrier of trichloroacetyl chloride.

Self-Validating Experimental Protocol

This protocol integrates built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Objective: Synthesis of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide. Scale: 10.0 mmol.

Step 1: Preparation & Purging
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with ultra-high purity Argon for 10 minutes. Causality: TCAC is extremely moisture-sensitive. Ambient humidity will hydrolyze it to trichloroacetic acid, which cannot form the required acylpyridinium intermediate[4].

Step 2: Reagent Dissolution
  • Dissolve 2-aminobenzophenone (1.97 g, 10.0 mmol) and DMAP (0.24 g, 2.0 mmol, 0.2 eq) in 30 mL of anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 eq) via syringe. Causality: DIPEA is utilized instead of TEA because its isopropyl groups provide steric bulk, preventing it from competing with DMAP as a nucleophile, thereby reserving it strictly for scavenging the HCl byproduct.

Step 3: Controlled Acylation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dilute Trichloroacetyl chloride (TCAC) (1.34 mL, 12.0 mmol, 1.2 eq) in 10 mL anhydrous DCM.

  • Add the TCAC solution dropwise over 15 minutes using an addition funnel. Validation Checkpoint: A slight color shift (often to yellow/orange) and the evolution of heat (managed by the ice bath) confirm the successful formation of the highly reactive acylpyridinium intermediate.

Step 4: Thermal Activation
  • Remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 1 hour.

  • Attach a reflux condenser and heat to a gentle reflux (40 °C) for 4–6 hours. Validation Checkpoint (TLC): Elute an aliquot with 80:20 Hexanes/Ethyl Acetate. The product will appear as a new, less polar spot (higher Rf) compared to the bright yellow 2-aminobenzophenone starting material.

Step 5: Quench & Workup
  • Cool the reaction to room temperature. Quench by slowly adding 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes excess TCAC and HCl, preventing acid-catalyzed cleavage of the newly formed trichloroacetamide during the concentration phase.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Analytical Validation (NMR)

¹H NMR (CDCl₃): Validate the product by observing the disappearance of the broad primary amine singlet (~6.0 ppm) and the appearance of a highly deshielded secondary amide proton singlet (>11.0 ppm). Causality: This extreme downfield shift is self-validating evidence of the product, caused by the strong electron-withdrawing nature of the -CCl₃ group combined with intramolecular hydrogen bonding with the ortho-benzoyl carbonyl oxygen.

References

  • [1] The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at:[Link]

  • [2] Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols. PubMed (NIH). Available at:[Link]

  • [3] Lies My Sophomore Organic Professor Told Me. Macmillan Group / Princeton University. Available at:[Link]

  • [4] Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. PMC (NIH). Available at:[Link]

  • [5] Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- vs trifluoroacetamide

Reactivity Comparison Guide: N-(2-Benzoylphenyl)-2,2,2-trichloroacetamide vs. Trifluoroacetamide Derivatives As a Senior Application Scientist, selecting the appropriate trihaloacetyl moiety is not merely a matter of ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: N-(2-Benzoylphenyl)-2,2,2-trichloroacetamide vs. Trifluoroacetamide Derivatives

As a Senior Application Scientist, selecting the appropriate trihaloacetyl moiety is not merely a matter of steric bulk; it fundamentally dictates the mechanistic fate of the molecule. When comparing N-(2-benzoylphenyl)-2,2,2-trichloroacetamide to its trifluoroacetamide counterpart, we observe a profound divergence in reactivity. This guide dissects the underlying causality behind these differences, providing field-proven protocols and comparative data to streamline your synthetic workflows.

Mechanistic Causality: The Electronic and Steric Divide

Both compounds are N-acylated derivatives of 2-aminobenzophenone, a privileged scaffold in the synthesis of benzodiazepines, quinazolines, and indoles. However, replacing three chlorine atoms with three fluorine atoms completely alters the molecule's electrophilicity, leaving-group dynamics, and radical susceptibility.

A. Nucleophilic Acyl Substitution and the Haloform Cleavage

The trichloroacetyl group is highly susceptible to base-catalyzed C–C bond cleavage (a haloform-type reaction). Because the trichloromethyl anion ( −CCl3​ ) is stabilized by the polarizability and d-orbital participation of the chlorine atoms, it acts as an excellent leaving group [1]. When nucleophiles (such as amines or hydroxides) attack the amide carbonyl of the trichloroacetamide, the tetrahedral intermediate collapses by expelling chloroform, yielding the corresponding urea or amine[2].

Conversely, the trifluoroacetyl group is a robust protecting group. The C–F bonds are significantly stronger, and the trifluoromethyl anion ( −CF3​ ) is a remarkably poor leaving group in nucleophilic acyl substitutions. Consequently, trifluoroacetamides resist C–C cleavage; under harsh basic conditions, they undergo standard amide hydrolysis (C–N cleavage) to yield trifluoroacetate and the free amine [3].

B. Single-Electron Transfer (SET) and Radical Cyclization

Trichloroacetamides are classic substrates for Atom Transfer Radical Cyclization (ATRC). The relatively weak C–Cl bond (~73 kcal/mol) readily undergoes homolytic cleavage in the presence of Cu(I) or Ru(II) catalysts, generating a highly reactive dichloro-radical that can cyclize onto adjacent aromatic rings or alkenes[1]. The trifluoroacetamide analog is completely inert to these conditions. The C–F bond energy (~116 kcal/mol) is too high to be cleaved by standard SET transition-metal complexes, making it an orthogonal protecting group in radical-mediated cascades.

Divergent Cyclization Pathways: Quinazoline Synthesis

The most striking demonstration of their divergent reactivity occurs when these compounds are subjected to cyclization conditions with ammonia (e.g., ammonium acetate in acetic acid). Both reactions begin with the condensation of ammonia at the benzoyl ketone to form an imine intermediate. From here, the pathways split:

  • Trichloroacetamide Pathway: The imine nitrogen attacks the highly electrophilic amide carbonyl. Because −CCl3​ is a superior leaving group, the intermediate expels chloroform, resulting in the formation of 4-phenylquinazolin-2(1H)-one .

  • Trifluoroacetamide Pathway: The imine nitrogen attacks the amide carbonyl, but the −CF3​ group refuses to leave. Instead, the tetrahedral intermediate undergoes dehydration (loss of H2​O ), retaining the trifluoromethyl group to yield 2-trifluoromethyl-4-phenylquinazoline .

Reactivity Start N-(2-benzoylphenyl)-2,2,2-trihaloacetamide (X = Cl or F) Ammonia Reaction with NH3 (Ammonium Acetate, Heat) Start->Ammonia Intermediate Imine Intermediate Ph-C(=NH)-C6H4-NH-C(=O)CX3 Ammonia->Intermediate PathCl X = Cl (Trichloro derivative) Intermediate->PathCl PathF X = F (Trifluoro derivative) Intermediate->PathF MechCl Haloform-type Cleavage (- CHCl3) PathCl->MechCl MechF Dehydration (- H2O) PathF->MechF ProdCl 4-Phenylquinazolin-2(1H)-one MechCl->ProdCl ProdF 2-Trifluoromethyl-4-phenylquinazoline MechF->ProdF

Divergent cyclization pathways of trihaloacetamides with ammonia.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in analytical checkpoints to validate the mechanistic divergence in real-time.

Protocol A: Synthesis of 4-Phenylquinazolin-2(1H)-one (Haloform-Cleavage)
  • Initiation: Dissolve 1.0 mmol of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide in 5 mL of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add 5.0 mmol of ammonium acetate.

  • Thermal Activation: Heat the mixture to 110°C under reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The starting material (UV active) will deplete. You will observe the emergence of a highly fluorescent, lower- Rf​ spot characteristic of the quinazolinone core. A faint, sweet odor of chloroform may be detected in the exhaust of the fume hood, confirming C–C bond cleavage.

  • Isolation: Cool to room temperature and pour into 20 mL of ice water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of 2-Trifluoromethyl-4-phenylquinazoline (Dehydrative Cyclization)
  • Initiation: Dissolve 1.0 mmol of N-(2-benzoylphenyl)-2,2,2-trifluoroacetamide in 5 mL of glacial acetic acid.

  • Reagent Addition: Add 5.0 mmol of ammonium acetate.

  • Thermal Activation: Heat the mixture to 110°C under reflux for 6 hours.

    • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 8:2) will reveal a new, highly lipophilic spot with a significantly higher Rf​ than the starting material (due to the retention of the lipophilic −CF3​ group). No chloroform evolution will occur.

  • Isolation: Cool the mixture, neutralize carefully with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Comparative Quantitative Data

Property / ReactivityN-(2-Benzoylphenyl)-2,2,2-trichloroacetamideN-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide
Leaving Group in Nucleophilic Attack −CCl3​ (Excellent, yields chloroform) −OH (Dehydration preferred over −CF3​ loss)
Susceptibility to Base Hydrolysis High (Rapid C–C cleavage)Low (Requires harsh conditions for C–N cleavage)
Radical Generation (CuCl / Bipy) Yes (Undergoes ATRC via C–Cl homolysis)No (Inert to SET conditions)
Cyclization Product with NH3​ 4-Phenylquinazolin-2(1H)-one2-Trifluoromethyl-4-phenylquinazoline
Primary Synthetic Utility Reactive intermediate, radical precursorStable protecting group, −CF3​ synthon

References

  • Atom transfer radical cyclisation reactions mediated by copper complexes ResearchGate / Chemical Society Reviews URL:[Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction National Institutes of Health (PMC) URL:[Link]

  • Trifluoroacetamides - Protection of Amino Groups Organic Chemistry Portal URL:[Link]

Comparative

High-Performance Liquid Chromatography (HPLC-UV) Method Validation for the Quantification of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide: A Comparative Guide of Column Chemistries

The Analytical Challenge: Deconstructing the Molecule N-(2-benzoylphenyl)-2,2,2-trichloroacetamide is a complex, highly functionalized intermediate frequently utilized in the synthesis of aminobenzophenones and related p...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Deconstructing the Molecule

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide is a complex, highly functionalized intermediate frequently utilized in the synthesis of aminobenzophenones and related pharmaceutical active ingredients. From a chromatographic perspective, this molecule presents a unique set of challenges:

  • Steric Bulk & Hydrophobicity: The benzoylphenyl backbone is highly lipophilic, leading to excessive retention times on traditional reversed-phase stationary phases.

  • Electronegativity: The trichloroacetamide moiety is intensely electron-withdrawing. While this reduces the basicity of the amide nitrogen, it creates a highly polarizable region prone to secondary interactions with unendcapped silanols on silica-based columns, often resulting in severe peak tailing.

To establish a robust, routine assay for this compound, analytical scientists must move beyond legacy methods. This guide objectively compares the performance of traditional Fully Porous Particle (FPP) columns against modern Core-Shell Particle (CSP) technologies, providing a fully validated, self-correcting methodology grounded in [1].

Causality in Method Design (E-E-A-T)

A robust analytical method is not discovered by accident; it is engineered through an understanding of physicochemical causality.

Why Core-Shell Technology? Traditional 5 µm fully porous columns force analytes to diffuse deep into the silica particle and back out, creating significant mass transfer resistance (the C term in the van Deemter equation). By utilizing a 2.6 µm Core-Shell column, the analyte only diffuses through a thin 0.5 µm porous shell surrounding a solid 1.6 µm silica core. This restricts the diffusion path, drastically reducing longitudinal diffusion and mass transfer resistance. The result? Sharper peaks, higher theoretical plates ( N ), and the ability to run at higher flow rates without a catastrophic loss in efficiency.

Why UV Detection at 254 nm? The extended π→π∗ and n→π∗ conjugated systems of the benzoylphenyl group provide exceptional molar absorptivity. UV detection at 254 nm offers a highly sensitive, linear response that eliminates the need for complex, expensive mass spectrometry (MS) for routine batch release and quantification.

Why Formic Acid over Trifluoroacetic Acid (TFA)? While TFA is a potent ion-pairing agent that forces sharp peaks, it causes severe ion suppression if the method is ever transferred to LC-MS for unknown impurity identification. We utilize 0.1% Formic Acid (pH ~2.7). This pH is sufficiently low to keep residual column silanols protonated (neutralized), preventing the secondary electrostatic interactions that cause the trichloroacetamide group to tail, while maintaining MS-compatibility.

Experimental Protocol: A Self-Validating System

Every step in this protocol is designed to be self-validating. For instance, the accuracy of the method is continuously proven through spike-recovery matrices, ensuring that the sample matrix does not interfere with the analyte signal, a core requirement of the[2].

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide reference standard into a 100 mL volumetric flask.

  • Solubilization: Add 50 mL of Acetonitrile (ACN). Sonicate for 10 minutes at room temperature. Causality note: The bulky hydrophobic nature of the compound requires high initial organic content to overcome the lattice energy of the solid state.

  • Dilution: Dilute to the 100 mL mark with HPLC-grade Water, yielding a 100 µg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution using a 50:50 (v/v) Water:ACN diluent to prepare calibration standards ranging from 10 µg/mL to 150 µg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate accumulation.

Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a PDA/UV detector.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Program (Gradient):

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band at the column head)

    • 2.0 - 8.0 min: 40% 80% B (Linear gradient to elute the hydrophobic analyte)

    • 8.0 - 10.0 min: 80% B (Column wash to remove highly retained impurities)

    • 10.0 - 10.1 min: 80% 40% B

    • 10.1 - 15.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (Controlled to reduce mobile phase viscosity and improve inter-particle mass transfer).

Method Validation Workflow

The validation strategy strictly adheres to the parameters defined by [3] and ICH Q2(R2)[1].

ValidationWorkflow Start Analytical Target Profile (ATP) Define Method Goals MethodDev Method Development Column & Mobile Phase Selection Start->MethodDev Spec Specificity Blank & Impurity Interference MethodDev->Spec Lin Linearity & Range Calibration Curve (R² > 0.999) MethodDev->Lin Acc Accuracy Spike Recovery (98-102%) MethodDev->Acc Prec Precision Repeatability & Intermediate (%RSD < 2.0) MethodDev->Prec Rob Robustness Flow, Temp, pH Variations MethodDev->Rob Report Method Validation Report ICH Q2(R2) Compliant Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: ICH Q2(R2) analytical method validation workflow for HPLC-UV quantification.

Comparative Data Presentation

To demonstrate the superiority of the optimized method, N-(2-benzoylphenyl)-2,2,2-trichloroacetamide (50 µg/mL) was analyzed using both a traditional 5 µm FPP column and a 2.6 µm CSP column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison

As shown below, the Core-Shell architecture fundamentally alters the efficiency of the separation, yielding a 114% increase in theoretical plates and cutting analysis time nearly in half.

Parameter5 µm Fully Porous C18 (150 x 4.6 mm)2.6 µm Core-Shell C18 (100 x 4.6 mm)Performance Gain
Retention Time ( tR​ ) 7.85 min4.12 min47% faster analysis
Theoretical Plates ( N ) 8,50018,200114% higher efficiency
USP Tailing Factor ( Tf​ ) 1.451.08Superior peak symmetry
Signal-to-Noise (S/N) 45:1110:12.4x sensitivity increase
Backpressure 110 bar240 barWithin standard HPLC limits
Table 2: Method Validation Summary (Core-Shell Column)

Using the 2.6 µm Core-Shell column, the method was subjected to formal ICH Q2(R2) validation[4]. The method acts as a self-validating system: if the System Suitability criteria (%RSD 2.0%, Tf​≤ 1.5) fail at the start of the sequence, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Validation ParameterTest ConditionAcceptance CriteriaExperimental ResultStatus
System Suitability 6 replicate injections of 100 µg/mL%RSD 2.0%, Tf​≤ 1.5%RSD = 0.45%, Tf​ = 1.08Pass
Specificity Blank & Diluent injectionNo interfering peaks at tR​ No interference observedPass
Linearity 10 to 150 µg/mL (5 levels)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) Spiked into matrix at 50%, 100%, 150%Mean recovery 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision 6 separate preparations at 100%%RSD 2.0%%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise ratio methodS/N 3 (LOD), S/N 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Amide Precursors in Drug Discovery: A Comparative Analysis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

For researchers, scientists, and drug development professionals, the efficient and reliable formation of the amide bond is a cornerstone of modern medicinal chemistry. This fundamental linkage is present in a vast array...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and reliable formation of the amide bond is a cornerstone of modern medicinal chemistry. This fundamental linkage is present in a vast array of pharmaceuticals, influencing their biological activity, stability, and pharmacokinetic properties. The choice of the amide precursor is therefore a critical decision in the synthetic workflow, directly impacting yield, purity, and the overall feasibility of a drug discovery campaign.

This guide provides an in-depth technical comparison of a highly activated and versatile amide precursor, Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, with other commonly employed amide precursors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

The Strategic Advantage of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a key intermediate in the synthesis of various heterocyclic scaffolds, most notably the 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[1][2] Its utility stems from the strategic incorporation of a trichloroacetyl group, which offers distinct advantages over less substituted acyl moieties.

The powerfully electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity allows for the acylation of even weakly nucleophilic amines under mild conditions, often leading to high yields where other methods may falter.[3] Furthermore, the resulting trichloroacetamide can serve as a valuable protecting group for amines, exhibiting stability under various conditions while being amenable to selective removal.[5][6] In the context of benzodiazepine synthesis, this precursor provides a direct and efficient route to the core heterocyclic system.

Experimental Protocol: Synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

This protocol outlines the synthesis of the title compound via the acylation of 2-aminobenzophenone with trichloroacetyl chloride. This method is adapted from established procedures for the synthesis of related haloacetamides.[1][2]

Materials:

  • 2-Aminobenzophenone

  • Trichloroacetyl chloride

  • Anhydrous toluene

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • To this mixture, add a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous toluene dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-.

A Comparative Landscape of Amide Precursors

While Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- offers significant advantages, a comprehensive understanding of alternative amide precursors is essential for informed decision-making in drug discovery. The following sections provide a comparative analysis of other common strategies.

Chloro- and Dichloroacetyl Chloride Precursors

Structurally related to our primary topic, chloroacetyl and dichloroacetyl chlorides are also valuable reagents for the synthesis of haloacetamides.[7][8] These precursors are also highly reactive and are frequently used in the synthesis of heterocyclic compounds.[7]

Advantages:

  • High reactivity, enabling rapid and high-yielding reactions.[9]

  • The resulting chloro- and dichloroacetamides are versatile intermediates for further transformations.

Disadvantages:

  • Less reactive than trichloroacetyl chloride, which may be a limitation with particularly unreactive amines.[10]

  • The resulting amides may be less stable or offer different protecting group characteristics compared to their trichloro- counterparts.

Standard Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)

The use of standard acyl chlorides is a classical and widely practiced method for amide bond formation.[11]

Advantages:

  • Readily available and cost-effective.

  • High reactivity leads to generally good yields.

Disadvantages:

  • The high reactivity can lead to a lack of selectivity with multifunctional substrates.[11]

  • The generation of corrosive HCl gas necessitates the use of a base scavenger.[11]

Carboxylic Acids with Coupling Reagents

Modern drug discovery heavily relies on the use of coupling reagents to facilitate amide bond formation directly from carboxylic acids and amines.[6] Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Advantages:

  • Milder reaction conditions compared to acyl chlorides, which is beneficial for sensitive substrates.

  • A wide variety of commercially available coupling reagents allows for fine-tuning of reaction conditions.

Disadvantages:

  • Coupling reagents can be expensive, especially on a large scale.

  • The formation of byproducts can complicate purification.

  • Potential for racemization of chiral carboxylic acids.

Data-Driven Comparison of Amide Precursors

To provide a quantitative perspective, the following tables summarize representative experimental data for the synthesis of amides using the discussed precursors. It is important to note that direct comparisons are challenging due to variations in substrates and reaction conditions across different studies. However, these tables offer valuable insights into the expected performance of each method.

Table 1: Performance Comparison of Acyl Chloride Precursors in the Acylation of Aminobenzophenones

PrecursorAmine SubstrateBase/SolventReaction TimeYield (%)Reference
Trichloroacetyl Chloride (inferred) 2-AminobenzophenoneTEA/Toluene2-4 hHigh (expected)N/A
Chloroacetyl Chloride2-Amino-5-chlorobenzophenoneToluene2.5 h88% (microwave)[1]
Chloroacetyl Chloride2-Amino-5-nitrobenzophenoneToluene2-3 hHigh[1]
Bromoacetyl Bromide4-AminobenzophenonePyridine/CH₂Cl₂5 h84%[6]

Table 2: Representative Performance of Coupling Reagents in Amide Synthesis

Coupling ReagentCarboxylic AcidAmineBase/SolventReaction TimeYield (%)Reference
HATU VariousVariousDIPEA/DMF1-18 hGood to Excellent[6]
EDC/HOBt VariousVariousDIPEA/DMF or DCM-Good to Excellent[6]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key reaction workflows.

Synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- 2-Aminobenzophenone 2-Aminobenzophenone Acylation Acylation 2-Aminobenzophenone->Acylation Trichloroacetyl Chloride, Base Acetamide, N-(2-benzoylphenyl)-\n2,2,2-trichloro- Acetamide, N-(2-benzoylphenyl)- 2,2,2-trichloro- Acylation->Acetamide, N-(2-benzoylphenyl)-\n2,2,2-trichloro-

Caption: Synthesis of the target trichloroacetamide.

Amide_Synthesis_Comparison cluster_0 Acyl Chloride Route cluster_1 Coupling Reagent Route Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂, (COCl)₂ Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent (e.g., HATU, EDC) Amide Amide Acyl Chloride->Amide Amine, Base Activated Intermediate->Amide Amine

Caption: Comparison of major amide synthesis routes.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection of an amide precursor is a multifaceted decision that requires careful consideration of substrate reactivity, desired product characteristics, and practical aspects such as cost and scalability.

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- , derived from the highly reactive trichloroacetyl chloride, stands out as a superior choice for the acylation of less reactive amines and as a valuable intermediate in the synthesis of complex heterocyclic systems like benzodiazepines. Its enhanced electrophilicity often translates to higher yields and milder reaction conditions compared to less halogenated analogues.

For routine amide bond formations with unhindered and reactive substrates, traditional acyl chlorides and carboxylic acids activated by coupling reagents remain highly effective and well-established methods. The choice between them will often depend on the specific functional groups present in the molecule and the desired level of control over the reaction.

Ultimately, a deep understanding of the chemical principles underlying each method, supported by robust experimental data, empowers the drug discovery professional to navigate the synthetic landscape with confidence and efficiency.

References

  • Trichloroacetyl Chloride in Focus: A Powerful Agent in Modern Organic Synthesis. (2025, May 30). Asteria.[Link]

  • The Future of Synthesis: Trichloroacetyl Chloride as a Versatile Building Block. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate.[Link]

  • A new synthesis of chloroheterocycles via metal halogen exchange between trichloroacetyl derivatives and heteroaromatic lithium and Grignard reagents. ScienceDirect.[Link]

  • Preparation method of 2-chloracetylamino-5-nitro benzophenone. (2017).
  • Trichloroacetyl Chloride (TCAC). S R Drugs.[Link]

  • One-Pot Transformation of Trichloroacetamide into Readily Deprotectable Carbamates. (2006). ACS Publications.[Link]

  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. (2008). PubMed.[Link]

  • How can I remove a trichloroacetyl protecting group from nitrogen? (2015). ResearchGate.[Link]

  • Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. ResearchGate.[Link]

  • Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. (2013). PMC.[Link]

  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate.[Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). MDPI.[Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Omer Al-Mukhtar University Journal of Science.[Link]

  • Facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl) amides. (2015). The Royal Society of Chemistry.[Link]

  • Facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. The Royal Society of Chemistry.[Link]

  • Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • A facile amidation of chloroacetyl chloride using DBU. (2017). ResearchGate.[Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.[Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.[Link]

  • Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. The Royal Society of Chemistry.[Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. (2023). PMC.[Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- Purity

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's identity and purity is paramount. This guide provides a comprehensive, in-depth comparison of spectroscop...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's identity and purity is paramount. This guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for the validation of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, a molecule of significant interest in synthetic chemistry and potential drug discovery pipelines. We will delve into the practical applications and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The narrative that follows is grounded in established scientific principles and aims to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust validation protocols. We will not only outline the "how" but, more critically, the "why" behind experimental choices, ensuring a self-validating system of analysis.

The Criticality of Purity Assessment

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- possesses a complex molecular architecture, and its synthesis can potentially yield a variety of structurally related impurities. These can include starting materials, by-products from incomplete reactions, or degradation products. The presence of such impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile, making rigorous purity assessment a non-negotiable aspect of its development.[1][2]

A Multi-Faceted Approach to Spectroscopic Validation

No single spectroscopic technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the unique strengths of multiple methodologies, is the most robust strategy. The following sections will compare the utility of NMR, FTIR, MS, and HPLC-UV in the comprehensive purity validation of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-.

Workflow for Comprehensive Spectroscopic Validation

The logical flow of analysis is crucial for an efficient and effective purity validation. The following diagram illustrates a typical workflow.

Spectroscopic_Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Purity Statement Synthesis Synthesis Initial_Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Initial_Purification NMR ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) Initial_Purification->NMR FTIR FTIR (Functional Group Analysis) Initial_Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Initial_Purification->MS HPLC_UV HPLC-UV (Purity Quantification & Impurity Profiling) Initial_Purification->HPLC_UV Data_Analysis Integrated Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC_UV->Data_Analysis Purity_Statement Final Purity Statement (e.g., >99.5%) Data_Analysis->Purity_Statement

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Comparative Analysis of Spectroscopic Techniques

The following table summarizes the key attributes of each technique in the context of validating Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- purity.

TechniquePrimary ApplicationStrengthsLimitations
¹H & ¹³C NMR Structural elucidation and identification of impurities.Provides detailed structural information, enabling the identification and quantification of structurally similar impurities.Relatively low sensitivity compared to other techniques; may not detect trace-level impurities.
FTIR Functional group identification.Rapid and non-destructive; provides a "fingerprint" of the molecule.[3]Limited in its ability to distinguish between structurally similar compounds or quantify impurities.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High sensitivity and specificity; provides molecular formula confirmation through high-resolution MS.[4]Isomeric impurities may not be distinguishable without chromatographic separation.
HPLC-UV Purity quantification and impurity profiling.High sensitivity and resolving power for separating impurities; allows for accurate quantification of purity.[1]Requires a chromophore for UV detection; structural information of unknown impurities is limited without a coupled mass spectrometer.

In-Depth Technical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and identify any proton or carbon-containing impurities.

Causality behind Experimental Choices: NMR spectroscopy is unparalleled in its ability to provide a detailed map of the atomic connectivity within a molecule. For Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify all unique carbon atoms. The presence of unexpected signals can indicate impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to optimize include the number of scans (for signal-to-noise), spectral width (to encompass all proton signals), and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals to determine the relative ratios of different protons.

    • Assign all proton and carbon signals to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

    • Carefully examine the baseline for any small signals that may correspond to impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Expected ¹H NMR Data (Illustrative, based on similar structures[7]):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 (broad s)Singlet1HNH
~ 7.9 - 7.3 (m)Multiplet9HAromatic-H
~ 6.9 (s)Singlet1HCH (if any residual starting material with a CHCl₂ group)
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Causality behind Experimental Choices: FTIR spectroscopy is a rapid and straightforward technique to verify the presence of characteristic functional groups, such as the amide C=O and N-H bonds, and the C-Cl bonds of the trichloroacetyl group.[8] While not a quantitative method for purity, it serves as a quick identity check.

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.[6]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-.

Expected FTIR Data (Illustrative, based on similar structures[9]):

Wavenumber (cm⁻¹)Assignment
~ 3300 - 3200N-H stretch (amide)
~ 1700 - 1650C=O stretch (amide)
~ 1600, 1480C=C stretch (aromatic)
~ 800 - 600C-Cl stretch
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation data for structural corroboration.

Causality behind Experimental Choices: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula. Fragmentation patterns can also provide clues about the structure of the molecule and any impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer.

    • Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of the compound and profile any impurities.

Causality behind Experimental Choices: HPLC is a powerful separation technique that can resolve the target compound from its impurities.[10] UV detection is suitable for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- due to the presence of the benzoylphenyl chromophore, which absorbs UV light.[1] This method is the gold standard for determining the percentage purity of a compound.

Experimental Protocol:

  • Method Development and Validation: A robust HPLC method must be developed and validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Illustrative):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (e.g., ~254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions for the calibration curve.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities in the chromatogram.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Decision Tree for Method Selection:

Method_Selection Start Analytical Goal Structural_Confirmation Structural Confirmation? Start->Structural_Confirmation Yes Purity_Quantification Purity Quantification? Start->Purity_Quantification Yes Functional_Group_ID Functional Group ID? Start->Functional_Group_ID Yes Molecular_Weight Molecular Weight Confirmation? Start->Molecular_Weight Yes NMR_MS Use NMR and MS Structural_Confirmation->NMR_MS HPLC Use HPLC-UV Purity_Quantification->HPLC FTIR Use FTIR Functional_Group_ID->FTIR MS_HRMS Use MS (HRMS) Molecular_Weight->MS_HRMS

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The spectroscopic validation of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- purity requires a multi-pronged analytical strategy. While techniques like FTIR and MS are excellent for initial identity confirmation, and NMR provides unparalleled structural detail, HPLC-UV stands out as the definitive method for quantitative purity assessment. By integrating the data from these complementary techniques, researchers can confidently establish the identity, structure, and purity of their compound, ensuring the integrity and reproducibility of their scientific findings.

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